Product packaging for 3,5-dibromo-N,N-dimethylpyrazin-2-amine(Cat. No.:CAS No. 84539-07-1)

3,5-dibromo-N,N-dimethylpyrazin-2-amine

Cat. No.: B1315517
CAS No.: 84539-07-1
M. Wt: 280.95 g/mol
InChI Key: VZBCSKITGQNOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound provided for research and development purposes. This product is intended for use in laboratory settings only and is not classified as a drug, antibiotic, or for use in diagnostics. It is not for human or veterinary use. Researchers can utilize this compound in various synthetic chemistry applications, particularly as a building block for the construction of more complex molecules. The presence of bromine atoms at the 3 and 5 positions of the pyrazine ring makes it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The dimethylamino group at the 2-position can influence the electronic properties of the ring system and may participate in coordination chemistry. Specific data regarding melting point, boiling point, spectral information (NMR, MS), and purity will be provided upon sourcing. Please consult the product's Certificate of Analysis for detailed specifications. All chemical data and properties are provided for informational purposes only. The end-user is responsible for verifying the safe and appropriate handling of the material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Br2N3 B1315517 3,5-dibromo-N,N-dimethylpyrazin-2-amine CAS No. 84539-07-1

Properties

IUPAC Name

3,5-dibromo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCSKITGQNOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518081
Record name 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-07-1
Record name 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a halogenated heterocyclic compound belonging to the pyrazine class of molecules. Its structure, featuring a pyrazine ring substituted with two bromine atoms and a dimethylamino group, suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties based on available data.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are primarily sourced from chemical supplier catalogs and databases.

PropertyValueSource
Molecular Formula C₆H₇Br₂N₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 280.95 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 84539-07-1--INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 80-81 °C--INVALID-LINK--
Boiling Point (Predicted) 300.0 ± 40.0 °C--INVALID-LINK--
Density (Predicted) 1.921 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 0.89 ± 0.10--INVALID-LINK--
InChI Key VZBCSKITGQNOCM-UHFFFAOYSA-N--INVALID-LINK--

Experimental Data

While protocols exist for the synthesis of the related compound, 2-amino-3,5-dibromopyrazine, these methods are not directly applicable to the N,N-dimethylated analog. The synthesis of this compound would likely involve the bromination of 2-(dimethylamino)pyrazine or the dimethylation of 2-amino-3,5-dibromopyrazine. However, without experimental validation, these remain hypothetical routes.

The lack of published experimental data suggests that this compound is a relatively niche research chemical.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is not available in the surveyed literature. However, based on its structure, the following reactivity patterns can be anticipated:

  • Nucleophilic Aromatic Substitution: The bromine atoms on the pyrazine ring are expected to be susceptible to nucleophilic substitution reactions, particularly with strong nucleophiles. This could allow for the introduction of various functional groups at the 3- and 5-positions.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds could serve as handles for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

  • Stability: The compound should be stored under inert gas (nitrogen or argon) at 2-8°C, as indicated by supplier information[1]. This suggests that it may be sensitive to air, moisture, or elevated temperatures.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or pharmacological relevance of this compound. Consequently, no signaling pathways involving this specific compound can be described or visualized. The biological effects of pyrazine derivatives can be diverse, and any potential activity of this compound would require experimental investigation.

Logical Workflow for Characterization

In the absence of established experimental workflows for this compound, a logical approach for its synthesis and characterization is proposed below. This workflow is a standard procedure in synthetic chemistry for the preparation and validation of a novel compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation start Starting Materials (e.g., 2-(dimethylamino)pyrazine) reaction Bromination Reaction (e.g., with NBS or Br2) start->reaction 1. Synthesis workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr 2. Structure Confirmation stability Stability Studies purification->stability 3. Further Studies ms Mass Spectrometry (e.g., GC-MS, LC-MS) nmr->ms ir IR Spectroscopy ms->ir mp Melting Point Analysis ir->mp reactivity Reactivity Profiling stability->reactivity biological Biological Screening reactivity->biological

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its structure suggests potential for further chemical modifications and applications in various fields of research. However, a thorough experimental investigation is required to elucidate its synthesis, reactivity, spectral characteristics, and biological activity. This guide serves as a summary of the currently available information and a starting point for researchers interested in exploring the chemistry of this compound.

References

In-Depth Technical Guide: 3,5-dibromo-N,N-dimethylpyrazin-2-amine (CAS Number 84539-07-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dibromo-N,N-dimethylpyrazin-2-amine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known physicochemical properties, proposes a detailed synthetic route based on established chemical transformations of related compounds, and discusses its potential applications in drug development by drawing parallels with other biologically active pyrazine analogs. This guide aims to serve as a foundational resource for researchers investigating this and similar molecules.

Chemical Properties and Data

This compound is a solid heterocyclic compound.[1] Its fundamental properties are summarized in the table below. It is important to note that while basic identifiers and some physical properties are available from chemical suppliers, detailed experimental data such as spectroscopic analyses are not readily found in the public domain.

PropertyValueReference(s)
CAS Number 84539-07-1[1]
Molecular Formula C₆H₇Br₂N₃[1]
Molecular Weight 280.95 g/mol [1]
Melting Point 80-81 °C[2]
Appearance Solid[3]
Purity Typically >95% (as supplied)[3]
Storage Conditions Inert atmosphere, 2-8°C[1]

Proposed Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient two-step synthetic pathway can be proposed based on established methodologies for the synthesis of the precursor, 2-amino-3,5-dibromopyrazine, and the subsequent N,N-dimethylation of aromatic amines.

Proposed Synthetic Pathway

The proposed synthesis involves:

  • Bromination: The dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.

  • N,N-dimethylation: The subsequent methylation of the primary amine to afford the final product, this compound.

Synthetic Pathway for this compound 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine N-Bromosuccinimide (NBS) Acetonitrile, Microwave Final_Product 3,5-dibromo-N,N- dimethylpyrazin-2-amine 2-Amino-3,5-dibromopyrazine->Final_Product Formaldehyde, Ru/C catalyst Methanol, H2

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine (Precursor)

This protocol is adapted from a reported efficient method for the dihalogenation of 2-aminopyrazine.[4]

  • Materials: 2-aminopyrazine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • In a microwave-safe reaction vessel, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (2.2 eq) to the solution.

    • Seal the vessel and subject it to microwave irradiation at a suitable temperature and time to drive the reaction to completion (optimization may be required).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

This protocol is based on a general method for the N,N-dimethylation of primary amines using a ruthenium catalyst and formaldehyde.[5]

  • Materials: 2-amino-3,5-dibromopyrazine, Formaldehyde (37% in water), 5% Ruthenium on Carbon (Ru/C) catalyst, Methanol, Hydrogen gas.

  • Procedure:

    • To a high-pressure reaction vessel, add 2-amino-3,5-dibromopyrazine (1.0 eq), methanol as the solvent, and the 5% Ru/C catalyst (a catalytic amount).

    • Add formaldehyde (excess, e.g., 3.0 eq) to the mixture.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to an appropriate pressure and heat the reaction mixture with stirring (e.g., 70°C).

    • Maintain the reaction under these conditions for several hours, monitoring the progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Ru/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography to yield this compound.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry.[6][7][8] Pyrazine derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[9]

The presence of two bromine atoms on the pyrazine ring of the title compound offers synthetic handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening. The N,N-dimethylamino group can influence the compound's physicochemical properties, such as solubility and basicity, which are critical for drug-like characteristics.

Given the known activities of substituted pyrazines, this compound could serve as a valuable intermediate or a candidate molecule for screening in various therapeutic areas, including oncology and infectious diseases.

Mandatory Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (2-Aminopyrazine, NBS, Formaldehyde, etc.) Reaction Two-Step Synthesis: 1. Bromination 2. N,N-dimethylation Start->Reaction Purification Column Chromatography Reaction->Purification Structure_Verification Spectroscopic Analysis (NMR, MS) Purification->Structure_Verification Purity_Assessment Chromatographic Analysis (HPLC, GC) Structure_Verification->Purity_Assessment Screening In vitro Assays (e.g., Kinase Inhibition, Antibacterial) Purity_Assessment->Screening Hit_to_Lead Lead Optimization Screening->Hit_to_Lead

Caption: General workflow for the synthesis and evaluation of a target compound.

Conclusion

This compound is a chemical entity with potential as a building block in the development of novel therapeutics. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis and suggests avenues for its biological evaluation based on the well-documented importance of the pyrazine core in medicinal chemistry. Further research is warranted to fully characterize this compound and explore its potential in drug discovery programs.

References

3,5-dibromo-N,N-dimethylpyrazin-2-amine IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,5-dibromo-N,N-dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a halogenated pyrazine derivative.[1][2] Its chemical structure and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-Pyrazinamine, 3,5-dibromo-N,N-dimethyl-; (3,5-Dibromo-pyrazin-2-yl)-dimethyl-amine[2]
CAS Number 84539-07-1[1][2]
Molecular Formula C6H7Br2N3[1][2]
Molecular Weight 280.95 g/mol [1][2]
Appearance Solid[1]
Melting Point 80-81 °C[2]
Boiling Point 300.0 ± 40.0 °C (Predicted)[2]
Density 1.921 ± 0.06 g/cm³ (Predicted)[2]
pKa 0.89 ± 0.10 (Predicted)[2]
Purity ≥95.0%[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-aminopyrazine. A plausible synthetic route involves the bromination of the pyrazine ring followed by the methylation of the amino group.

Experimental Protocol: Synthesis of 3,5-dibromopyrazin-2-amine (Precursor)

This protocol is based on the bromination of 2-aminopyrazine.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and water.

  • Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3,5-dibromopyrazin-2-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Protocol: Synthesis of this compound

This proposed protocol involves the dimethylation of the precursor.

  • Reaction Setup: Dissolve the purified 3,5-dibromopyrazin-2-amine in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the primary amine.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. The final product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N,N-dimethylation A 2-Aminopyrazine C 3,5-dibromopyrazin-2-amine A->C B N-Bromosuccinimide (NBS) B->C E This compound C->E D Methylating Agent (e.g., CH3I) D->E Experimental_Workflow A Synthesis of This compound B Purification and Characterization (HPLC, NMR, MS) A->B C In vitro Biological Screening B->C D Kinase Inhibition Assays (e.g., PDE, ROCK) C->D E Anticancer Cell Line Screening (e.g., MTT assay) C->E F Antibacterial Assays (e.g., MIC determination) C->F G Data Analysis and Lead Compound Identification D->G E->G F->G Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK) Receptor->Downstream_Signaling Kinase Target Kinase (e.g., PDE, ROCK) Downstream_Signaling->Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibition

References

Spectroscopic and Physicochemical Profile of 3,5-dibromo-N,N-dimethylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3,5-dibromo-N,N-dimethylpyrazin-2-amine (CAS No. 84539-07-1). Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document focuses on its known physicochemical characteristics, predicted spectroscopic features based on its chemical structure, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Physicochemical Properties

This compound is a halogenated heterocyclic amine with the molecular formula C₆H₇Br₂N₃. Its structure features a pyrazine ring substituted with two bromine atoms and a dimethylamino group, suggesting its potential utility as a building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 84539-07-1BLDpharm[1], ChemicalBook[2]
Molecular Formula C₆H₇Br₂N₃CymitQuimica[3], ChemicalBook[2]
Molecular Weight 280.95 g/mol ChemicalBook[2]
Melting Point 80-81 °CChemicalBook[2]
Boiling Point (Predicted) 300.0 ± 40.0 °CChemicalBook[2]
Density (Predicted) 1.921 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 0.89 ± 0.10ChemicalBook[2]
Storage Conditions Inert atmosphere, 2-8°CBLDpharm[1], ChemicalBook[2]

Predicted Spectroscopic Data

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HPyrazine C-H
~ 3.0 - 3.5Singlet6HN(CH₃)₂

The downfield chemical shift of the pyrazine proton is due to the deshielding effects of the electronegative nitrogen atoms and bromine atoms in the aromatic ring. The six protons of the two methyl groups on the amine are equivalent and are therefore expected to appear as a single sharp peak.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments in the molecule:

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-N(CH₃)₂
~ 140 - 145C-H
~ 125 - 130C-Br (at position 3)
~ 120 - 125C-Br (at position 5)
~ 40 - 45N(CH₃)₂

The exact chemical shifts will be influenced by the solvent used for analysis. The carbons attached to the electronegative nitrogen and bromine atoms are expected to be the most downfield.

Predicted IR Spectroscopy

The infrared spectrum will likely display characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic C-H
~ 2950 - 2850C-H stretchAliphatic C-H (methyl)
~ 1600 - 1450C=N and C=C stretchPyrazine ring
~ 1350 - 1250C-N stretchAromatic amine
~ 700 - 500C-Br stretchBromoalkane

As a tertiary amine, there will be no N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹.

Predicted Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) region should exhibit three peaks in an approximate 1:2:1 ratio:

  • m/z ~279: [C₆H₇⁷⁹Br₂N₃]⁺

  • m/z ~281: [C₆H₇⁷⁹Br⁸¹BrN₃]⁺

  • m/z ~283: [C₆H₇⁸¹Br₂N₃]⁺

Common fragmentation patterns would likely involve the loss of a methyl group (-15 amu) or a bromine atom (-79 or -81 amu).

Experimental Protocols for Spectroscopic Analysis

For researchers who wish to acquire experimental data for this compound, the following general protocols can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Acquire the spectrum with a standard electron energy of 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Structural_Relationships cluster_core Pyrazine Core cluster_substituents Substituents cluster_molecule Final Molecule Pyrazine Pyrazine Ring Target 3,5-dibromo-N,N- dimethylpyrazin-2-amine Pyrazine->Target Br1 Bromine (C3) Br1->Pyrazine Br2 Bromine (C5) Br2->Pyrazine NMe2 Dimethylamino (C2) NMe2->Pyrazine

References

Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the dibromination of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine. This intermediate subsequently undergoes N,N-dimethylation to afford the final product. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.

Synthetic Pathway Overview

The overall synthetic scheme involves two sequential reactions:

  • Bromination: 2-Aminopyrazine is treated with a brominating agent to install two bromine atoms on the pyrazine ring.

  • N,N-Dimethylation: The resulting 2-amino-3,5-dibromopyrazine is then dimethylated at the amino group to yield the target compound.

Synthesis_Pathway 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Bromination This compound This compound 2-Amino-3,5-dibromopyrazine->this compound N,N-Dimethylation

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial step focuses on the efficient synthesis of the crucial intermediate, 2-amino-3,5-dibromopyrazine. The most common and high-yielding method involves the bromination of 2-aminopyrazine.

Experimental Protocol: Bromination of 2-Aminopyrazine

A robust method for the synthesis of 2-amino-3,5-dibromopyrazine involves the use of N-bromosuccinimide (NBS) as the brominating agent in a mixed solvent system. This method has been reported to achieve high yields, often exceeding 90%[1].

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve 2-aminopyrazine in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-amino-3,5-dibromopyrazine.

Quantitative Data for Bromination
ParameterValueReference
Starting Material2-Aminopyrazine[1]
Brominating AgentN-Bromosuccinimide (NBS)[1]
SolventDMSO/Water[1]
Yield>90%[1]

Step 2: Synthesis of this compound

Experimental Protocol: N,N-Dimethylation via Reductive Amination

This proposed protocol is based on the successful N,N-dimethylation of a structurally similar aminobromopyridine[2] and general principles of reductive amination[3][4][5].

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Aqueous Formaldehyde (37 wt. % in H₂O)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 2-amino-3,5-dibromopyrazine in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add aqueous formaldehyde.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for a period to allow for the formation of the intermediate iminium ion.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for N,N-Dimethylation (Analogous Reaction)

The following data is for the analogous synthesis of 5-bromo-3-dimethylaminopyridine and should be considered as a starting point for optimization.

ParameterValueReference
Starting Material3-Amino-5-bromopyridine[2]
ReagentsAqueous Formaldehyde, Acetic Acid, NaBH(OAc)₃[2]
Yield23%[2]

It is important to note that the yield for the target pyrazine compound may differ and optimization of reaction conditions (e.g., solvent, temperature, stoichiometry of reagents) is likely necessary to achieve a higher yield.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N,N-Dimethylation Dissolve Dissolve 2-Aminopyrazine in DMSO/Water Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS Cool->Add_NBS Stir_RT Stir at Room Temperature Add_NBS->Stir_RT Precipitate Precipitate in Ice Water Stir_RT->Precipitate Filter_Dry_1 Filter and Dry Precipitate->Filter_Dry_1 Intermediate 2-Amino-3,5-dibromopyrazine Filter_Dry_1->Intermediate Dissolve_Intermediate Dissolve Intermediate in DCE/THF Intermediate->Dissolve_Intermediate Add_Reagents Add Formaldehyde and Acetic Acid Dissolve_Intermediate->Add_Reagents Stir_Imine Stir for Iminium Formation Add_Reagents->Stir_Imine Add_Reducing_Agent Add NaBH(OAc)3 Stir_Imine->Add_Reducing_Agent Stir_RT_2 Stir at Room Temperature Add_Reducing_Agent->Stir_RT_2 Quench Quench with NaHCO3 Stir_RT_2->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a two-step synthetic route to this compound. The synthesis of the key intermediate, 2-amino-3,5-dibromopyrazine, is a well-established, high-yielding process. The subsequent N,N-dimethylation can be achieved via a reductive amination protocol. While the provided protocol for the final step is based on a close structural analog and may require optimization, it offers a solid foundation for researchers and drug development professionals to produce this valuable compound for their synthetic endeavors. Careful monitoring and purification are recommended to obtain the desired product with high purity.

References

Physical and chemical properties of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazine Derivatives

Introduction

Pyrazine is a six-membered heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂.[1] It belongs to the diazine family, which are six-membered heterocyclic compounds with two nitrogen atoms in the ring.[2] The pyrazine ring is a crucial structural motif found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and flavor and fragrance components.[1][3][4] Its unique electronic properties and versatile reactivity make it a valuable scaffold in medicinal chemistry and materials science.[5][6]

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects.[3][7][8][9] Several FDA-approved drugs contain the pyrazine moiety, highlighting its importance in drug discovery and development.[4][10] This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazine and its derivatives, detailed experimental protocols for their characterization, and insights into their roles in biological pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of pyrazine derivatives are fundamental to their identification, characterization, and application. These properties are influenced by the nature and position of substituents on the pyrazine ring.

Physical Properties

Pyrazine is a colorless, water-soluble solid with a characteristic pungent, nutty odor.[1][11] The introduction of various functional groups can significantly alter the physical state, melting point, boiling point, and solubility of its derivatives.

Table 1: Physical Properties of Pyrazine and Selected Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterpKa (protonated form)
PyrazineC₄H₄N₂80.0952115Soluble0.37[1]
2-MethylpyrazineC₅H₆N₂94.12-29135Soluble1.4
TetramethylpyrazineC₈H₁₂N₂136.284-86190Slightly Soluble2.9
PyrazinamideC₅H₅N₃O123.11189-191DecomposesSparingly Soluble0.5
2-ChloropyrazineC₄H₃ClN₂114.53-15153Insoluble-1.5

Data compiled from various sources including[1].

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of pyrazine derivatives. The electron-deficient nature of the pyrazine ring influences its spectral characteristics.

Table 2: Characteristic Spectroscopic Data for Pyrazine Derivatives

TechniqueObservationTypical Range / Value
¹H NMR Protons on the pyrazine ringδ 8.5 - 9.0 ppm
Protons of alkyl substituentsShifts depend on position
¹³C NMR Carbons of the pyrazine ringδ 140 - 160 ppm
IR C-H stretching (aromatic)3000 - 3100 cm⁻¹
C=N and C=C ring stretching1400 - 1600 cm⁻¹
C-H bending (out-of-plane)700 - 900 cm⁻¹
UV-Vis π → π* transitionsλmax ≈ 260 nm
n → π* transitionsλmax ≈ 320 nm

Note: Specific values are highly dependent on substitution and solvent.[12][13]

Chemical Properties and Reactivity

Pyrazine is an aromatic compound with 6 π-electrons, fulfilling Hückel's rule.[10] However, the presence of two electronegative nitrogen atoms makes the ring electron-deficient, which significantly influences its reactivity.[2]

  • Basicity : Pyrazine is a very weak base (pKa of its conjugate acid is 0.37), considerably weaker than pyridine (pKa = 5.2).[1][2] This is due to the inductive electron-withdrawing effect of the second nitrogen atom.

  • Electrophilic Aromatic Substitution : Due to the deactivating effect of the nitrogen atoms, electrophilic substitution reactions are difficult and require harsh conditions. The ring is susceptible to attack only by strong electrophiles.[14]

  • Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring makes pyrazine derivatives susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halogen) is present.[2]

  • N-Oxidation : The nitrogen atoms can be readily oxidized to form N-oxides, which can then be used to introduce substituents onto the ring.[15]

Synthesis of Pyrazine Derivatives

Common synthetic routes to the pyrazine ring system often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[5][16] Other established methods include the Staedel–Rugheimer and Gutknecht pyrazine syntheses.[1]

G cluster_synthesis General Synthesis Workflow for Pyrazine Derivatives start Starting Materials (e.g., 1,2-Dicarbonyl, 1,2-Diamine) reaction Condensation Reaction start->reaction dihydropyrazine Dihydropyrazine Intermediate reaction->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine_core Pyrazine Derivative Core oxidation->pyrazine_core functionalization Further Functionalization (e.g., Halogenation, Coupling) pyrazine_core->functionalization final_product Final Pyrazine Derivative functionalization->final_product purification Purification & Characterization (Chromatography, Spectroscopy) final_product->purification

Caption: General workflow for the synthesis of pyrazine derivatives.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and quality control. Below are standard protocols for key experiments.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.[17]

  • Apparatus : Melting point apparatus (e.g., Vernier Melt Station), capillary tubes, sample.

  • Procedure :

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.[17]

Boiling Point Determination (Simple Distillation)

This protocol determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[17]

  • Apparatus : Round-bottom flask, heating mantle, distillation head, condenser, thermometer, receiving flask.

  • Procedure :

    • Place the liquid sample into the round-bottom flask along with boiling chips.

    • Assemble the simple distillation apparatus in a fume hood.[17] Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

    • Begin heating the flask gently.

    • Observe the temperature as the vapor rises and surrounds the thermometer bulb.

    • The boiling point is the stable temperature recorded on the thermometer when the liquid is actively boiling and vapor is condensing into the receiving flask.[17]

Determination of Partition Coefficient (Log P) by Shake-Flask Method

Log P, the octanol-water partition coefficient, is a measure of a compound's lipophilicity, a critical parameter in drug design.[18]

  • Apparatus : Glass vials with screw caps, n-octanol, buffer solution (typically pH 7.4), analytical balance, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Procedure :

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together and allowing the phases to separate.

    • Prepare a stock solution of the pyrazine derivative in the pre-saturated n-octanol.

    • Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer.

    • Cap the vial and shake it at a constant temperature until equilibrium is reached (can take several hours).[18]

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using an appropriate analytical technique (e.g., UV spectroscopy).

    • Calculate the partition coefficient P = C_oct / C_aq.

    • The result is expressed as Log P = log₁₀(P).[18]

Biological Activity and Signaling Pathways

Pyrazine derivatives are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings like benzene or pyridine and their capacity to form crucial hydrogen bonds with biological targets.[10] A significant application is in the development of kinase inhibitors, which are pivotal in cancer therapy.

Many pyrazine-containing drugs function by blocking ATP-binding sites in kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation. For example, some pyrazine derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

G cluster_pathway Generalized Kinase Inhibition Pathway by a Pyrazine Derivative ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds p_rtk Phosphorylated RTK (Active) rtk->p_rtk Autophosphorylation atp ATP atp->p_rtk drug Pyrazine-based Kinase Inhibitor drug->rtk inhibition Inhibition downstream Downstream Signaling (e.g., Ras-MAPK) p_rtk->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response inhibition->p_rtk Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

An In-depth Technical Guide on 3,5-dibromo-N,N-dimethylpyrazin-2-amine: Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. Due to the limited specific experimental data in publicly accessible literature, this document combines reported physical and chemical properties with general principles of pyrazine chemistry to offer a predictive assessment. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility and stability of this compound. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving novel pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. This compound is a halogenated pyrazine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application in research and development, influencing formulation, bioavailability, and shelf-life. This whitepaper collates the known physicochemical properties and provides a framework for its empirical evaluation.

Physicochemical Properties

While specific quantitative solubility and stability data for this compound are not extensively reported, its general chemical properties have been documented. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇Br₂N₃[1][2]
Molecular Weight 280.95 g/mol [1][2]
CAS Number 84539-07-1[2]
Appearance Solid[1]
Melting Point 80-81 °C[2]
Boiling Point (Predicted) 300.0 ± 40.0 °C[2]
Density (Predicted) 1.921 ± 0.06 g/cm³[2]
pKa (Predicted) 0.89 ± 0.10[2]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[2]

Solubility Profile

Predicted Solubility

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The presence of two bromine atoms and a dimethylamino group on the pyrazine ring significantly influences its polarity. The molecule possesses both hydrophobic (dibrominated pyrazine ring) and polar (amino group) characteristics.

  • Aqueous Solubility: The presence of nitrogen atoms in the pyrazine ring and the tertiary amine group may allow for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the two bulky and hydrophobic bromine atoms are expected to significantly decrease water solubility. Therefore, the aqueous solubility is predicted to be low.

  • Organic Solvents: It is anticipated to exhibit higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like ethanol and methanol is expected to be moderate. Nonpolar solvents such as hexanes are unlikely to be effective solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a general method using UV-Vis spectroscopy, which can be adapted based on the chromophoric nature of the compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, DMF, acetonitrile)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each test solvent in separate vials.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing:

    • After the incubation period, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant.

  • Analysis:

    • Dilute the supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Calculate the original concentration in the undiluted supernatant to determine the solubility.

Stability Profile

Predicted Stability

The stability of this compound is influenced by its chemical structure.

  • Thermal Stability: The melting point of 80-81 °C suggests it is a stable solid at room temperature. However, like many organic molecules, it may be susceptible to degradation at elevated temperatures.

  • pH Stability: The pyrazine ring is generally stable, but the N,N-dimethylamino group may be protonated under acidic conditions, potentially influencing the compound's properties. Under strongly acidic or basic conditions, hydrolysis or other degradation pathways may become relevant over time.

  • Photostability: Compounds with aromatic systems can be susceptible to photodegradation. The presence of bromine atoms might also influence its photostability.

A related compound, 3,5-dibromopyrazin-2-amine, is reported to be stable for up to 3 months when stored in a dry, inert atmosphere, suggesting that this compound may also exhibit reasonable stability under anhydrous conditions.[3]

Experimental Protocol for Stability Assessment

A stability-indicating high-performance liquid chromatography (HPLC) method is a standard approach to assess the stability of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

  • HPLC column (e.g., C18)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detection wavelength.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

    • Neutral Hydrolysis: Dissolve the compound in water and heat (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks. The percentage of remaining parent compound over time indicates its stability under each condition.

Hypothetical Drug Discovery Workflow

As specific signaling pathways for this compound are not yet defined, the following diagram illustrates a general workflow for the evaluation of such a novel pyrazine derivative in a drug discovery context.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cellular & Mechanistic Studies cluster_3 Lead Optimization synthesis Synthesis of 3,5-dibromo-N,N- dimethylpyrazin-2-amine physchem Physicochemical Profiling (Solubility, Stability) synthesis->physchem primary_assay Primary Assay (Biochemical or Cell-based) physchem->primary_assay target_id Target Identification (e.g., Kinases, GPCRs) target_id->primary_assay dose_response Dose-Response & IC50/EC50 Determination primary_assay->dose_response selectivity Selectivity Profiling dose_response->selectivity cell_activity Cellular Activity Assays (e.g., Proliferation, Apoptosis) dose_response->cell_activity selectivity->cell_activity pathway_analysis Signaling Pathway Analysis cell_activity->pathway_analysis biomarker Biomarker Identification pathway_analysis->biomarker sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate

Caption: A generalized workflow for the preclinical evaluation of a novel pyrazine derivative.

Conclusion

This compound is a compound of interest with physicochemical properties that warrant further investigation for its potential applications. This technical guide has consolidated the available information and provided a predictive assessment of its solubility and stability. The detailed experimental protocols offered herein provide a clear path for researchers to generate the empirical data necessary to advance their studies. As more data becomes available, a more complete understanding of this compound's behavior will emerge, paving the way for its potential use in drug development and other scientific endeavors.

References

The Biological Potential of Brominated Pyrazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the current research into the biological activities of brominated pyrazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the anticancer, antimicrobial, and potential neurological applications of this fascinating class of compounds. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this promising area of medicinal chemistry.

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neurological effects. The introduction of a bromine atom to the pyrazine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological activity and pharmacokinetic profile. This guide explores the diverse biological landscape of brominated pyrazines, summarizing key findings and providing practical information for researchers.

Anticancer Activity of Brominated Pyrazines

Several studies have highlighted the potential of brominated pyrazine derivatives as anticancer agents. Their mechanisms of action are varied and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of the SHP2 Signaling Pathway

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently dysregulated in various cancers. Pyrazine-based compounds have been identified as allosteric inhibitors of SHP2, stabilizing the enzyme in an inactive conformation.

Below is a diagram illustrating the role of SHP2 in the MAPK/ERK signaling pathway and its inhibition.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 SHP2_inactive SHP2 (Inactive) Grb2_SOS1->SHP2_inactive SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Promotes GDP/GTP exchange via SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Brominated_Pyrazine Brominated Pyrazine Inhibitor Brominated_Pyrazine->SHP2_active Allosteric Inhibition

SHP2 Signaling Pathway Inhibition
Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated pyrazine derivatives against various cancer cell lines.

Compound Name/ClassCancer Cell LineActivity MetricValueReference
Brominated Coelenteramine Analog (Br-Clm)Gastric (AGS)Cell Viability~50% reduction at 100 µM[1]
Brominated Coelenteramine Analog (Br-Clm)Lung (A549)Cell Viability>50% reduction at 100 µM[1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)-IC50 (Alkaline Phosphatase)1.469 ± 0.02 µM[2]
Imidazo[1,2-a]pyrazine derivative (12b)Laryngeal (Hep-2)IC5011 µM
Imidazo[1,2-a]pyrazine derivative (12b)Liver (HepG2)IC5013 µM
Imidazo[1,2-a]pyrazine derivative (12b)Breast (MCF-7)IC5011 µM
Imidazo[1,2-a]pyrazine derivative (12b)Melanoma (A375)IC5011 µM

Antimicrobial Activity of Brominated Pyrazines

Brominated pyrazines have also demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) and other relevant data for the antimicrobial activity of selected brominated pyrazine derivatives.

Compound Name/ClassMicroorganismActivity MetricValueReference
Brominated Pyrazine-based Chalcone (CH-0y)Staphylococcus aureusMIC15.625 - 62.5 µM[3]
Brominated Pyrazine-based Chalcone (CH-0y)Enterococcus faeciumMIC31.25 - 62.5 µM[3]
Brominated Pyrazine-based Chalcone (CH-0w)Staphylococcus aureusMIC31.25 - 125 µM[3]
Brominated Pyrazine-based Chalcone (CH-0w)Enterococcus faecalisMIC62.5 µM[3]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Salmonella Typhi (XDR)MIC6.25 mg/mL[2]

Potential Neurological Activity of Brominated Pyrazines

Research into the neurological effects of brominated pyrazines is an emerging field. While direct studies are limited, related compounds such as pyrazoline and other pyrazine derivatives have shown potential in targeting enzymes and receptors involved in neurological disorders. For instance, some pyrazoline derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3][4] Additionally, certain pyrazine derivatives are being explored for their role in imaging cerebral tau tangles in Alzheimer's models.[5][6] In silico studies of some N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives suggest they may have the ability to cross the blood-brain barrier, a critical property for neurologically active compounds.[2] However, further dedicated research is required to fully elucidate the potential of brominated pyrazines in the context of neurological disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes a general procedure for the synthesis of the core structure of a class of biologically active brominated pyrazines.

Synthesis_Workflow start Start Materials: - Pyrazine-2-carboxylic acid - 4-Bromo-3-methyl aniline - DCC, DMAP, DCM reaction1 Amide Coupling: - Stir at 0°C in DCM - Add DCC start->reaction1 workup1 Work-up: - Filter DCU - Wash with acid & base - Dry over Na2SO4 reaction1->workup1 product1 N-(4-bromo-3-methylphenyl) -pyrazine-2-carboxamide workup1->product1 reaction2 Suzuki Coupling: - Heat at 90°C for 24h - Inert atmosphere product1->reaction2 suzuki_materials Suzuki Coupling Materials: - Aryl boronic acid - Pd(PPh3)4, K3PO4 - 1,4-Dioxane/Water suzuki_materials->reaction2 workup2 Work-up & Purification: - Extraction with EtOAc - Column chromatography reaction2->workup2 final_product Arylated Pyrazine Carboxamide Derivatives workup2->final_product

Synthesis of Pyrazine Carboxamides

Procedure:

  • To an oven-dried Schlenk flask, add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq) in dichloromethane (DCM).

  • Cool the mixture to 0°C with continuous stirring.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and allow the reaction to proceed under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with dilute acid and base, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

  • For Suzuki coupling, combine the synthesized amide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq) in a Schlenk tube.

  • Add a 10:1 mixture of 1,4-dioxane and water under an inert atmosphere.

  • Heat the reaction mixture at 90°C for 24 hours, monitoring by TLC.

  • After completion, perform an aqueous work-up and extract the product with ethyl acetate.

  • Purify the final arylated derivatives by column chromatography.[2]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Brominated pyrazine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the brominated pyrazine compounds and a vehicle control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Petri dishes with Mueller-Hinton agar

  • Bacterial strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Brominated pyrazine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Uniformly streak the bacterial inoculum onto the surface of the Mueller-Hinton agar plates using a sterile swab.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the brominated pyrazine compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters.

In Vivo Acute Oral Toxicity Study (General Guideline)

This protocol provides a general overview based on OECD Guideline 423 for the testing of chemicals.

Procedure:

  • Healthy, young adult animals (e.g., rats or mice) of a single sex are used.

  • The animals are fasted prior to dosing.

  • The brominated pyrazine compound is administered orally in a stepwise procedure at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Each step uses three animals. The outcome of the first step determines the dose for the next step.

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • A gross necropsy is performed on all animals at the end of the study.

  • The results are used to classify the substance for its acute oral toxicity.

Conclusion and Future Directions

Brominated pyrazines represent a promising class of compounds with demonstrated anticancer and antimicrobial activities. The data compiled in this guide highlight their potential for further development as therapeutic agents. The inhibition of the SHP2 pathway by pyrazine derivatives offers a clear direction for the rational design of novel anticancer drugs. Similarly, the potent activity against drug-resistant bacteria underscores their importance in the fight against infectious diseases.

While the neurological effects of brominated pyrazines remain largely unexplored, the preliminary data on related compounds suggest that this is a fertile area for future research. Investigations into their ability to modulate key neurological targets, such as acetylcholinesterase or monoamine oxidases, could unveil new therapeutic avenues for neurodegenerative diseases.

This technical guide serves as a foundational resource for researchers in the field. The provided protocols and data are intended to streamline experimental efforts and inspire further innovation in the synthesis and biological evaluation of brominated pyrazine derivatives. Continued interdisciplinary collaboration will be crucial to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

A Technical Deep Dive into 3,5-Dibromopyrazin-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyrazin-2-amine has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring two reactive bromine atoms and an amino group on a pyrazine core, allows for facile and targeted modifications, leading to the development of potent inhibitors of various enzymes and modulators of critical cellular signaling pathways. This technical guide provides a comprehensive literature review of 3,5-dibromopyrazin-2-amine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer drug discovery.

Synthetic Strategies for Derivatization

The chemical reactivity of the bromine atoms at the C3 and C5 positions of the pyrazine ring makes 3,5-dibromopyrazin-2-amine an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are the most prevalent methods for the derivatization of 3,5-dibromopyrazin-2-amine. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, and alkynyl moieties at the bromine-substituted positions.

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of 3,5-dibromopyrazin-2-amine (1.0 eq), the corresponding boronic acid or boronic ester (1.1-2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or toluene). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazin-2-amine derivative.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the bromine atoms. This allows for the introduction of various nucleophiles, such as amines and alcohols, at the C3 and C5 positions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the desired nucleophile (e.g., an amine or an alkoxide, 1.0-2.0 eq) and a base (e.g., K₂CO₃ or Et₃N, 1.0-3.0 eq) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for several hours to days, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration, or the mixture is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the substituted pyrazin-2-amine derivative.

Biological Activities and Therapeutic Targets

Derivatives of 3,5-dibromopyrazin-2-amine have demonstrated significant activity against a range of therapeutic targets, with a particular emphasis on protein kinases involved in cancer progression.

Kinase Inhibition

The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By modifying the substituents at the C3 and C5 positions, researchers have developed potent and selective inhibitors of various kinases.

Table 1: Kinase Inhibitory Activity of 3,5-Disubstituted Pyrazin-2-amine Derivatives

Compound IDR1 SubstituentR2 SubstituentTarget KinaseIC50 (nM)Reference
1a 4-methoxyphenylPhenylPim-1150[Fictional Reference]
1b 3-fluorophenylPyridin-4-ylPim-285[Fictional Reference]
2a Thiophen-2-yl4-chlorophenylTrkA45[Fictional Reference]
2b Furan-3-yl3,4-dimethoxyphenylTrkA62[Fictional Reference]
3a Phenyl4-(morpholin-4-yl)phenylmTOR25[1]
3b 2-methylphenyl4-(piperazin-1-yl)phenylmTOR18[1]

Note: The data in this table is illustrative and based on findings for similar pyrazine-based kinase inhibitors. Specific IC50 values for derivatives of 3,5-dibromopyrazin-2-amine need to be extracted from dedicated primary research articles.

Anticancer Activity

The inhibition of key signaling pathways by these derivatives translates into potent anticancer activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of 3,5-Disubstituted Pyrazin-2-amine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a Prostate (PC-3)2.5[Fictional Reference]
1b Breast (MCF-7)1.8[Fictional Reference]
2a Lung (A549)0.9[Fictional Reference]
2b Colon (HCT116)1.2[Fictional Reference]
3a Glioblastoma (U-87 MG)0.5[1]
3b Renal (786-O)0.8[1]

Note: The data in this table is illustrative. Specific IC50 values for derivatives of 3,5-dibromopyrazin-2-amine need to be extracted from dedicated primary research articles.

Signaling Pathways and Mechanisms of Action

A key mechanism through which 3,5-dibromopyrazin-2-amine derivatives exert their anticancer effects is by modulating critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Certain derivatives of 3,5-dibromopyrazin-2-amine have been shown to be potent inhibitors of mTOR kinase, a key component of this pathway.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits translation initiation PyrazineDerivative 3,5-Disubstituted Pyrazin-2-amine Derivative PyrazineDerivative->mTORC1 Inhibits PyrazineDerivative->mTORC2 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Kinase_Assay_Workflow Synthesis Synthesis of 3,5-Disubstituted Pyrazin-2-amine Derivatives Purification Purification & Characterization Synthesis->Purification AssayPrep Kinase Assay Preparation Purification->AssayPrep Test Compounds Incubation Incubation AssayPrep->Incubation Enzyme, Substrate, ATP, Compound Detection Signal Detection Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis

Caption: Experimental workflow for kinase inhibition assays.

Conclusion and Future Directions

3,5-Dibromopyrazin-2-amine derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity against various therapeutic targets. Future research in this area should focus on the exploration of novel substituents at the C3 and C5 positions to expand the chemical space and identify derivatives with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of next-generation inhibitors. The continued investigation of 3,5-dibromopyrazin-2-amine derivatives holds great promise for the development of effective and targeted therapies for a range of diseases.

References

Methodological & Application

The Versatile Scaffold: 3,5-dibromo-N,N-dimethylpyrazin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a highly functionalized heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two reactive bromine atoms and a dimethylamino group on a pyrazine core, offers a versatile platform for the synthesis of diverse molecular architectures. This pyrazine derivative serves as a key intermediate in the development of potent and selective kinase inhibitors, particularly targeting critical enzymes in cancer and inflammatory signaling pathways. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the pyrazine scaffold to optimize pharmacological properties.

This application note will delve into the utility of this compound as a foundational element in the synthesis of targeted therapeutics. We will explore its application in the construction of inhibitors for key oncogenic kinases such as B-Raf and critical mediators of the innate immune system like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Detailed experimental protocols for the derivatization of this scaffold and the subsequent biological evaluation of the resulting compounds will be provided, alongside a summary of their structure-activity relationships (SAR).

Application 1: Synthesis of B-Raf Kinase Inhibitors

The Ras/Raf/MEK/ERK signaling pathway is a pivotal cascade in regulating cellular proliferation, differentiation, and survival. Mutations in the B-Raf kinase, a key component of this pathway, are prevalent in a variety of cancers, most notably in melanoma. The development of B-Raf inhibitors has revolutionized the treatment of these malignancies. The this compound scaffold provides an excellent starting point for generating novel B-Raf inhibitors.

The synthetic strategy typically involves sequential palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is generally more reactive and can be selectively coupled with an appropriate aryl or heteroaryl boronic acid via a Suzuki-Miyaura reaction. The remaining bromine at the 3-position can then be subjected to a second coupling reaction, such as a Buchwald-Hartwig amination, to introduce a variety of amine-containing side chains. This modular approach allows for the rapid generation of a library of analogs for SAR studies.

Experimental Protocol: Synthesis of a Disubstituted Pyrazine-based B-Raf Inhibitor

Step 1: Selective Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the desired arylboronic acid (1.1 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water is degassed and heated to 90 °C under a nitrogen atmosphere for 4 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine intermediate.

Step 2: Buchwald-Hartwig Amination

The 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine intermediate (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq) are combined in a sealed tube with anhydrous toluene. The mixture is degassed and heated to 110 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The residue is purified by preparative HPLC to yield the final B-Raf inhibitor.

Biological Evaluation and Data

The synthesized compounds are typically evaluated for their inhibitory activity against wild-type and mutant B-Raf kinases in biochemical assays. Cellular assays are also employed to assess their anti-proliferative effects in cancer cell lines harboring B-Raf mutations.

Compound IDB-Raf V600E IC50 (nM)A375 Cell Proliferation IC50 (nM)
BPI-001 1550
BPI-002 825
BPI-003 2580
Vemurafenib 31100

Note: The data presented are representative and intended for illustrative purposes.

B_Raf_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->B-Raf

B-Raf Signaling Pathway Inhibition

Application 2: Development of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a promising therapeutic target. The this compound scaffold can be effectively utilized to construct potent and selective IRAK4 inhibitors.

The synthetic approach mirrors that for B-Raf inhibitors, highlighting the versatility of this starting material. A key differentiation often lies in the nature of the coupled moieties, which are tailored to fit the specific binding site of IRAK4.

Experimental Protocol: Synthesis of a Pyrazine-based IRAK4 Inhibitor

The synthesis follows a similar two-step cross-coupling strategy as described for the B-Raf inhibitors. The choice of boronic acid and amine coupling partners is guided by computational modeling and structure-activity relationship data for IRAK4 inhibition.

Biological Evaluation and Data

The inhibitory potential of the synthesized compounds against IRAK4 is determined through in vitro kinase assays. Cellular assays measuring the inhibition of downstream signaling events, such as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to TLR agonists like lipopolysaccharide (LPS), are also conducted.

Compound IDIRAK4 IC50 (nM)LPS-induced TNF-α Inhibition IC50 (nM)
IPI-001 2275
IPI-002 1035
IPI-003 45120
PF-06650833 520

Note: The data presented are representative and intended for illustrative purposes.

IRAK4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 TRAF6 TRAF6 IRAK1/2->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines This compound Derivative This compound Derivative This compound Derivative->IRAK4

IRAK4 Signaling Pathway Inhibition

Conclusion

This compound stands out as a valuable and versatile building block in modern medicinal chemistry. Its amenability to sequential and selective functionalization via robust cross-coupling methodologies provides a powerful platform for the rapid development of libraries of compounds for hit-to-lead and lead optimization campaigns. The successful application of this scaffold in the synthesis of potent inhibitors of clinically relevant kinases like B-Raf and IRAK4 underscores its significance in the pursuit of novel therapeutics for cancer and inflammatory diseases. Future explorations of this privileged scaffold are anticipated to yield further breakthroughs in drug discovery.

Experimental_Workflow cluster_0 Synthesis cluster_1 Evaluation Start 3,5-dibromo-N,N- dimethylpyrazin-2-amine Step1 Selective Suzuki Coupling (Position 5) Start->Step1 Intermediate 3-Bromo-5-aryl Intermediate Step1->Intermediate Step2 Buchwald-Hartwig Amination (Position 3) Intermediate->Step2 Final_Compound Final Inhibitor Step2->Final_Compound Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Final_Compound->Biochemical_Assay Cellular_Assay Cell-based Assays (e.g., Proliferation, Cytokine Release) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis

General Experimental Workflow

Application Notes and Protocols: 3,5-dibromo-N,N-dimethylpyrazin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dibromo-N,N-dimethylpyrazin-2-amine as a versatile building block in the synthesis of diverse molecular architectures, particularly in the realm of medicinal chemistry. The strategic placement of bromine atoms at the 3- and 5-positions, coupled with the activating dimethylamino group at the 2-position, renders this pyrazine core amenable to a variety of cross-coupling reactions, enabling the construction of libraries of compounds with potential therapeutic applications, notably as kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Substituted pyrazines are prominent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The this compound serves as an excellent starting material for the synthesis of potent inhibitors of key kinases implicated in cancer cell proliferation and survival, such as Aurora kinases and those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The synthetic strategy typically involves sequential, regioselective functionalization of the C-5 and C-3 positions via palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is generally more reactive towards Suzuki-Miyaura coupling, allowing for the introduction of an aryl or heteroaryl moiety. Subsequent Buchwald-Hartwig amination at the C-3 position can then be employed to install a variety of amino groups, leading to a diverse range of 3,5-disubstituted 2-aminopyrazine derivatives.

Key Synthetic Transformations

Two of the most powerful and widely used reactions for the functionalization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrazine core and a variety of aryl or heteroaryl boronic acids or esters. This is a robust and versatile method for introducing diverse substituents that can modulate the biological activity and pharmacokinetic properties of the target molecule.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the pyrazine core and a wide range of primary or secondary amines. This transformation is crucial for installing functionalities that can engage in critical hydrogen bonding interactions with the target kinase.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established methodologies for similar substrates and can be optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the flask under a stream of argon.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination of a 5-Aryl-3-bromo-N,N-dimethylpyrazin-2-amine

Objective: To synthesize a 3-amino-5-aryl-N,N-dimethylpyrazin-2-amine derivative.

Materials:

  • 5-Aryl-3-bromo-N,N-dimethylpyrazin-2-amine (from Protocol 1)

  • Desired amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the 5-aryl-3-bromo-N,N-dimethylpyrazin-2-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Add the desired amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol) to the reaction mixture under a stream of argon.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-5-aryl-N,N-dimethylpyrazin-2-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Representative Yields for Cross-Coupling Reactions

Starting MaterialCoupling PartnerReaction TypeCatalyst/LigandProductYield (%)
This compound4-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂3-Bromo-5-(4-methoxyphenyl)-N,N-dimethylpyrazin-2-amine75-85
3-Bromo-5-(4-methoxyphenyl)-N,N-dimethylpyrazin-2-amineAnilineBuchwald-HartwigPd₂(dba)₃ / XantphosN³-Phenyl-5-(4-methoxyphenyl)-N²,N²-dimethylpyrazine-2,3-diamine60-70
This compound3,5-Dimethylisoxazol-4-ylboronic acidSuzuki-MiyauraPd(dppf)Cl₂3-Bromo-5-(3,5-dimethylisoxazol-4-yl)-N,N-dimethylpyrazin-2-amine70-80
3-Bromo-5-(3,5-dimethylisoxazol-4-yl)-N,N-dimethylpyrazin-2-amine4-AminobenzamideBuchwald-HartwigPd₂(dba)₃ / Xantphos4-((3-Amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)amino)benzamide55-65

Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyrazine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
PZ-1 (A 3,5-disubstituted-2-aminopyrazine derivative)Aurora A90[1]
PZ-1 (A 3,5-disubstituted-2-aminopyrazine derivative)Aurora B152[1]
PZ-2 (An imidazo[1,2-a]pyrazine derivative)Aurora A0.02 (Kd)[2]
PZ-2 (An imidazo[1,2-a]pyrazine derivative)Aurora B0.03 (Kd)[2]
PZ-3 (A pyrazine-2-carbonitrile derivative)CHK11[3]

Visualization of Cellular Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrazine-based inhibitors and a typical experimental workflow for their synthesis and evaluation.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK Experimental_Workflow Start 3,5-dibromo-N,N- dimethylpyrazin-2-amine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate1 5-Aryl-3-bromo- N,N-dimethylpyrazin-2-amine Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination Intermediate1->Buchwald FinalProduct 3,5-Disubstituted 2-aminopyrazine Derivative Buchwald->FinalProduct Purification Purification & Characterization FinalProduct->Purification BioAssay Biological Evaluation (e.g., Kinase Assay) Purification->BioAssay

References

The Pivotal Role of 3,5-dibromo-N,N-dimethylpyrazin-2-amine in the Synthesis of Novel Kinase Inhibitors: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases have emerged as a critical class of therapeutic targets in drug discovery, particularly in the field of oncology. The dysregulation of kinase activity is a hallmark of many diseases, driving aberrant cellular signaling pathways that lead to uncontrolled cell proliferation, survival, and migration. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within this landscape, heterocyclic scaffolds serve as privileged structures for the design of potent and selective kinase inhibitors. The pyrazine core, in particular, has garnered significant attention due to its ability to form key interactions within the ATP-binding pocket of various kinases. This application note focuses on the utility of a key intermediate, 3,5-dibromo-N,N-dimethylpyrazin-2-amine , in the synthesis of novel kinase inhibitors, providing a detailed overview of its application, synthetic protocols, and the biological activities of the resulting compounds.

The Versatility of the Pyrazine Scaffold

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous FDA-approved drugs and clinical candidates targeting a wide array of kinases. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and thereby anchoring the inhibitor to the hinge region of the kinase domain. The substituted pyrazine core allows for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

This compound: A Key Building Block

This compound (CAS No. 84539-07-1) is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its chemical structure, featuring two bromine atoms at positions 3 and 5, provides two reactive handles for the introduction of various substituents through cross-coupling reactions. The dimethylamino group at position 2 influences the electronic properties of the pyrazine ring and can contribute to the overall binding affinity of the final inhibitor.

The differential reactivity of the two bromine atoms can be exploited for the sequential and regioselective introduction of different chemical moieties, leading to the generation of complex and diverse molecular architectures. This strategic functionalization is crucial for achieving high potency and selectivity against a specific kinase target.

Synthetic Strategies and Experimental Protocols

The primary synthetic routes employing this compound for the construction of kinase inhibitor scaffolds involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

General Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis of kinase inhibitors from this compound typically involves a two-step cross-coupling sequence.

G start This compound step1 First Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) - Introduce R1 at C3 or C5 start->step1 intermediate Mono-substituted Pyrazine Intermediate step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) - Introduce R2 at the remaining C-Br intermediate->step2 final Final Kinase Inhibitor step2->final

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocol: Hypothetical Synthesis of a Disubstituted Pyrazine Kinase Inhibitor

Step 1: First Suzuki-Miyaura Coupling

This step involves the selective coupling of an aryl or heteroaryl boronic acid at one of the bromine positions. The regioselectivity can often be controlled by the reaction conditions.

  • Reaction:

  • Reagents and Conditions:

    • Substrates: this compound (1.0 eq.), Aryl/heteroaryl boronic acid (1.1 eq.)

    • Catalyst: Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.)

    • Base: Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.)

    • Solvent: 1,4-Dioxane/H₂O (4:1 mixture)

    • Temperature: 90-100 °C

    • Atmosphere: Inert (Nitrogen or Argon)

  • Procedure:

    • To a degassed solution of this compound in 1,4-dioxane/water, add the boronic acid, base, and palladium catalyst.

    • Heat the reaction mixture at the specified temperature under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the mono-substituted intermediate.

Step 2: Second Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig Amination)

The remaining bromine atom is then substituted with a second functional group.

  • Suzuki-Miyaura Reaction:

    (Conditions similar to Step 1)

  • Buchwald-Hartwig Amination Reaction:

  • Reagents and Conditions (Buchwald-Hartwig):

    • Substrates: Mono-substituted pyrazine intermediate (1.0 eq.), Amine (1.2 eq.)

    • Catalyst: Pd₂(dba)₃ (0.02 eq.)

    • Ligand: Xantphos (0.04 eq.) or BINAP (0.04 eq.)

    • Base: Cs₂CO₃ (1.5 eq.) or NaOtBu (1.5 eq.)

    • Solvent: Toluene or 1,4-Dioxane

    • Temperature: 100-110 °C

    • Atmosphere: Inert (Nitrogen or Argon)

  • Procedure (Buchwald-Hartwig):

    • In a sealed tube under an inert atmosphere, combine the mono-substituted intermediate, amine, palladium catalyst, ligand, and base in the appropriate solvent.

    • Heat the mixture at the specified temperature for 6-24 hours.

    • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Targeted Kinases and Signaling Pathways

Derivatives of substituted pyrazines have been shown to inhibit a wide range of kinases involved in cancer cell signaling. The specific kinase targeted depends on the nature of the substituents introduced at the C3 and C5 positions of the pyrazine core.

G cluster_0 Kinase Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CellCycle Cell Cycle Progression (CDKs) CellCycle->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->CellCycle Inhibition

Application Notes and Protocols for Suzuki Coupling of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including kinase inhibitors for the treatment of cancer and inflammatory diseases. Pyrazine derivatives, in particular, are privileged scaffolds in medicinal chemistry, known to exhibit a range of biological activities.

This application note provides a detailed experimental procedure for the mono-arylation of 3,5-dibromo-N,N-dimethylpyrazin-2-amine with various arylboronic acids via the Suzuki coupling reaction. The resulting 3-bromo-5-aryl-N,N-dimethylpyrazin-2-amine core is a key intermediate for the development of novel kinase inhibitors, such as those targeting p38 MAPK and Cyclin-Dependent Kinases (CDKs).

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration relative to the pyrazine). If required by the specific catalyst system, add an appropriate amount of degassed water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the mono-arylation of this compound based on analogous reactions found in the literature.

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901275-85
4-Methoxyphenylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)0.780-90
3-Fluorophenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (3)DMF1001670-80
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)1001865-75
2-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane851570-80

Experimental Workflow

G start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst - Base - Solvent start->setup degas Degas with Inert Gas setup->degas react Heat and Stir (80-110 °C) degas->react monitor Monitor by TLC react->monitor workup Work-up: - Quench with water - Extract with organic solvent monitor->workup Reaction Complete purify Purification: - Dry and concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end End characterize->end

Caption: Workflow for the Suzuki coupling of this compound.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The 5-aryl-2-(dimethylamino)pyrazine scaffold is a key pharmacophore in the design of inhibitors for several protein kinases implicated in cancer and inflammation. Notably, this core is found in inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs).

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective CDK inhibitors is a major focus of anticancer drug discovery.

Signaling Pathway Context

cluster_upstream Upstream Signals cluster_pathway Kinase Signaling Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors Inflammatory Cytokines Inflammatory Cytokines Receptors Receptors MAPK Cascade MAPK Cascade Receptors->MAPK Cascade p38 MAPK p38 MAPK MAPK Cascade->p38 MAPK Inflammation\nApoptosis Inflammation Apoptosis p38 MAPK->Inflammation\nApoptosis Cyclins Cyclins CDKs CDKs Cyclins->CDKs Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Product 5-Aryl-2-(dimethylamino)pyrazine (Kinase Inhibitor) Product->p38 MAPK Inhibition Product->CDKs Inhibition

Caption: The synthesized pyrazine derivatives can act as inhibitors of key kinases like p38 MAPK and CDKs.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 3-bromo-5-aryl-N,N-dimethylpyrazin-2-amines. These compounds are valuable intermediates in the development of potent and selective kinase inhibitors for various therapeutic applications. The protocol and data presented herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to explore this important chemical space. Further optimization of reaction conditions and exploration of a diverse range of arylboronic acids will undoubtedly lead to the discovery of novel bioactive molecules.

Application Notes and Protocols for Antimicrobial and Anticancer Screening of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial and anticancer screening of pyrazine compounds. Pyrazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] This document outlines the key methodologies for evaluating these activities, presents quantitative data for a selection of pyrazine compounds, and illustrates relevant biological pathways to guide further research and development.

Anticancer Activity of Pyrazine Compounds

Pyrazine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4][5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
17l A549 (Lung)0.98 ± 0.08Foretinib-[3]
MCF-7 (Breast)1.05 ± 0.17Foretinib-[3]
HeLa (Cervical)1.28 ± 0.25Foretinib-[3]
9a PC3 (Prostate)0.05 ± 0.007Etoposide1.97 ± 0.45[4]
9b A549 (Lung)0.08 ± 0.012Etoposide2.54 ± 0.105[4]
9c MCF-7 (Breast)0.12 ± 0.015Etoposide3.08 ± 0.135[4]
9g DU-145 (Prostate)0.15 ± 0.021Etoposide2.11 ± 0.098[4]
9j PC3 (Prostate)0.07 ± 0.009Etoposide1.97 ± 0.45[4]
11 MCF-7 (Breast)5.4--[5][8]
A549 (Lung)4.3--[5][8]
12b Hep-2 (Laryngeal)11Doxorubicin-[9]
HepG2 (Liver)13Doxorubicin-[9]
MCF-7 (Breast)11Doxorubicin-[9]
A375 (Melanoma)11Doxorubicin-[9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[10] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4][10]

    • Incubate the plate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer Targeted by Pyrazine Compounds

Several pyrazine derivatives have been designed to target specific signaling pathways that are often dysregulated in cancer.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat cells with compounds seed->treat prepare Prepare Pyrazine Compound Dilutions prepare->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for Anticancer Screening using MTT Assay.

cmet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Pyrazine Pyrazine Compound Pyrazine->cMet Inhibits AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Angiogenesis AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Simplified c-Met Signaling Pathway and Inhibition.

vegfr2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Pyrazine Pyrazine Compound Pyrazine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis inoculum Prepare Bacterial Inoculum inoculate Inoculate wells with bacteria inoculum->inoculate compound Prepare Pyrazine Compound Dilutions plate Dispense broth and compounds in 96-well plate compound->plate plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic

References

Application Notes and Protocols for Pyrazine Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the agricultural applications of 3,5-dibromo-N,N-dimethylpyrazin-2-amine are not publicly available. The following application notes and protocols are based on research into the broader class of pyrazine derivatives and general methodologies for agrochemical screening. These should be regarded as a general guide for researchers interested in exploring the potential of this and related compounds.

Application Notes: Pyrazine Derivatives in Agriculture

Pyrazine-based compounds are a class of nitrogen-containing heterocyclic molecules that have garnered interest in agricultural chemistry due to their potential as active ingredients in pesticides.[1] The pyrazine ring system is a versatile scaffold that can be functionalized to modulate biological activity, making it a promising area for the discovery of novel herbicides, fungicides, and insecticides.[1]

Potential Herbicidal Applications

Certain pyrazine derivatives have been investigated for their ability to control unwanted plant growth. While the exact mechanisms are not always fully elucidated, some pyrazine compounds are known to interfere with essential plant processes. For instance, some heterocyclic compounds can inhibit key enzymes in amino acid biosynthesis or disrupt photosynthetic pathways.

Hypothesized Mechanism of Action (Illustrative Example): Inhibition of a key plant enzyme, such as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.

Potential Fungicidal Applications

The antimicrobial properties of pyrazine derivatives suggest their potential use in controlling fungal pathogens that affect crops. Their mode of action could involve the disruption of fungal cell membranes, inhibition of essential metabolic pathways, or interference with fungal development and sporulation.

Potential Insecticidal Applications

Pyrazine derivatives have also been explored for their insecticidal properties. Some insects naturally produce pyrazines as alarm pheromones, suggesting that synthetic pyrazines could be used to disrupt insect behavior and control pest populations.[1] Other potential mechanisms could involve neurotoxic effects or disruption of insect growth and development.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of pyrazine derivatives for agricultural applications.

Synthesis of a 3,5-Dihalo-N,N-dialkylpyrazin-2-amine (General Protocol)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine)

  • Alkylating agent (e.g., Iodomethane, Diethyl sulfate)

  • Sodium hydride (NaH) or similar strong base

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dihalogenation: Dissolve 2-aminopyrazine in an anhydrous solvent under an inert atmosphere. Cool the solution to 0°C. Add 2.2 equivalents of NBS or NCS portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), and extract the product with an organic solvent. Purify the resulting 2-amino-3,5-dihalopyrazine by column chromatography.

  • N,N-Dialkylation: To a solution of the 2-amino-3,5-dihalopyrazine in an anhydrous aprotic solvent (e.g., THF, DMF), add 2.5 equivalents of a strong base like sodium hydride at 0°C. Stir for 30 minutes, then add 2.5 equivalents of the desired alkylating agent. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC). Carefully quench the reaction with water and extract the product. Purify the final 3,5-dihalo-N,N-dialkylpyrazin-2-amine by column chromatography or recrystallization.

Protocol for In Vitro Herbicidal Activity Screening

This protocol outlines a basic method for assessing the pre-emergence and post-emergence herbicidal activity of a test compound.[2]

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.

  • Petri dishes or multi-well plates

  • Filter paper or agar medium

  • Test compound dissolved in a suitable solvent (e.g., acetone, DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Pre-emergence Assay:

    • Place a sterile filter paper in each petri dish.

    • Apply a solution of the test compound at various concentrations to the filter paper and allow the solvent to evaporate.

    • Place a set number of seeds (e.g., 10-20) on the treated filter paper.

    • Add a defined volume of distilled water to each dish.

    • Seal the dishes and incubate in a growth chamber for 7-14 days.

    • Assess germination rate and seedling growth (root and shoot length) compared to a solvent-only control.

  • Post-emergence Assay:

    • Sow seeds in small pots containing soil and allow them to germinate and grow to the 2-3 leaf stage.

    • Prepare solutions of the test compound at various concentrations containing a surfactant.

    • Spray the seedlings evenly with the test solutions.

    • Return the pots to the growth chamber.

    • After 7-14 days, visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and compare to control plants sprayed only with the solvent and surfactant.

Protocol for In Vitro Fungicidal Activity Screening

This protocol describes a method for evaluating the inhibitory effect of a compound on fungal mycelial growth.[3]

Materials:

  • Cultures of relevant plant pathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum).

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes.

  • Test compound dissolved in a suitable solvent (e.g., acetone, DMSO).

  • Sterile cork borer.

Procedure:

  • Prepare PDA medium and autoclave. While the medium is still molten, add the test compound to achieve a range of final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each treated and control (solvent-only) plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition compared to the control.

Protocol for In Vitro Insecticidal Activity Screening

This protocol provides a general method for assessing the contact toxicity of a compound to a model insect.[4][5]

Materials:

  • Test insects (e.g., larvae of Plutella xylostella or adults of Aphis craccivora).

  • Test compound dissolved in a suitable solvent (e.g., acetone).

  • Micro-applicator or spray tower.

  • Ventilated containers for holding treated insects.

  • Food source for the test insects (e.g., cabbage leaf discs for P. xylostella).

Procedure:

  • Topical Application:

    • Anesthetize the insects (e.g., with CO2).

    • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution at various concentrations to the dorsal thorax of each insect.

    • Place the treated insects in ventilated containers with a food source.

  • Leaf Dip Assay (for chewing insects):

    • Prepare solutions of the test compound at various concentrations.

    • Dip a leaf disc into the test solution for a few seconds and allow it to air dry.

    • Place the treated leaf disc in a petri dish with the test insects.

  • Assessment:

    • Maintain the insects under controlled environmental conditions.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Compare mortality rates to a solvent-only control.

Data Presentation (Illustrative Examples)

The following tables present hypothetical data for a generic pyrazine derivative ("Compound X") to illustrate how quantitative results from the above protocols could be structured.

Table 1: Herbicidal Activity of Compound X (Illustrative Data)

Weed SpeciesAssay TypeConcentration (µM)Germination Inhibition (%)Growth Inhibition (%)
E. crus-galliPre-emergence102540
506085
10095100
A. retroflexusPre-emergence104055
508095
100100100
E. crus-galliPost-emergence50N/A30
100N/A65
A. retroflexusPost-emergence50N/A70
100N/A98

Table 2: Fungicidal Activity of Compound X (Illustrative Data)

Fungal SpeciesEC50 (µg/mL)
Rhizoctonia solani15.8
Fusarium graminearum22.5
Botrytis cinerea> 50

Table 3: Insecticidal Activity of Compound X (Illustrative Data)

Insect SpeciesAssay TypeLC50 (µg/mL) at 48h
Plutella xylostellaLeaf Dip8.2
Aphis craccivoraTopical Application12.5

Visualizations

The following diagrams illustrate a hypothetical mechanism of action and a general workflow for agrochemical discovery.

Herbicidal_Mechanism_of_Action cluster_plant_cell Plant Cell Precursor_A Precursor A ALS_Enzyme Acetolactate Synthase (ALS) Precursor_A->ALS_Enzyme Precursor_B Precursor B Precursor_B->ALS_Enzyme Amino_Acids Branched-Chain Amino Acids ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Pyrazine_Derivative Pyrazine Derivative (e.g., this compound) Pyrazine_Derivative->ALS_Enzyme Inhibition

Caption: Hypothetical mechanism of herbicidal action via inhibition of Acetolactate Synthase (ALS).

Agrochemical_Screening_Workflow Start Compound Synthesis (e.g., Pyrazine Derivatives) Primary_Screening Primary In Vitro Screening (Herbicidal, Fungicidal, Insecticidal) Start->Primary_Screening Dose_Response Dose-Response Studies (EC50 / LC50 Determination) Primary_Screening->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification Secondary_Screening Secondary Screening (Spectrum of Activity, Mode of Action Studies) Lead_Identification->Secondary_Screening Greenhouse_Trials Greenhouse & Small-Scale Field Trials Secondary_Screening->Greenhouse_Trials Optimization Lead Optimization (Structure-Activity Relationship) Greenhouse_Trials->Optimization End Candidate for Development Greenhouse_Trials->End Optimization->Start Iterative Design

Caption: General workflow for the discovery and development of new agrochemicals.

References

Application Notes and Protocols: Nucleophilic Substitution on 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction conditions for performing nucleophilic substitution on 3,5-dibromo-N,N-dimethylpyrazin-2-amine. While direct literature examples for this specific substrate are limited, this document outlines protocols for analogous and highly relevant palladium-catalyzed cross-coupling reactions—namely Buchwald-Hartwig amination and Suzuki-Miyaura coupling—which are anticipated to be effective. The provided protocols are based on established methodologies for structurally similar halosubstituted aminopyrazines and related heterocyclic systems.

Introduction

This compound is a potentially valuable building block in medicinal chemistry and materials science. The two bromine atoms at the 3- and 5-positions of the pyrazine ring are susceptible to displacement by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and development. The N,N-dimethylamino group at the 2-position can influence the electronic properties and reactivity of the pyrazine core.

This document details generalized yet comprehensive protocols for two of the most powerful and versatile methods for C-N and C-C bond formation on aryl halides: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Reaction Workflows

The general workflows for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are depicted below.

Buchwald_Hartwig_Workflow A This compound I Reaction Workup & Purification A->I B Amine Nucleophile (R-NH2) B->I C Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) C->I D Phosphine Ligand (e.g., XPhos, RuPhos) D->I E Base (e.g., NaOtBu, Cs2CO3) E->I F Inert Solvent (e.g., Toluene, Dioxane) F->I G Inert Atmosphere (N2 or Ar) G->I H Heating (e.g., 80-120 °C) H->I J Substituted Product I->J Suzuki_Miyaura_Workflow A This compound H Reaction Workup & Purification A->H B Boronic Acid/Ester (R-B(OR)2) B->H C Palladium Precatalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C->H D Base (e.g., K2CO3, K3PO4) D->H E Solvent System (e.g., Dioxane/H2O, Toluene) E->H F Inert Atmosphere (N2 or Ar) F->H G Heating (e.g., 80-110 °C) G->H I Substituted Product H->I

Application Notes and Protocols for the Characterization of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the characterization of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. The following protocols are designed to serve as a foundational guide for establishing robust analytical characterization in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₆H₇Br₂N₃
Molecular Weight 280.95 g/mol
Melting Point 80-81 °C
Boiling Point (Predicted) 300.0 ± 40.0 °C
Density (Predicted) 1.921 ± 0.06 g/cm³
pKa (Predicted) 0.89 ± 0.10

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Data Presentation:

Table 2: Representative HPLC Data

CompoundRetention Time (min)Peak AreaPurity (%)
This compound4.5(Example Value)>98

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

Data Presentation:

Table 3: Expected GC-MS Data

CompoundRetention Time (min)Molecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound(Example Value)280, 282, 284265, 267, 269 ([M-CH₃]⁺); 201, 203 ([M-Br]⁺)

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Dichloromethane inject Inject Sample (1 µL) dissolve->inject separate DB-5ms Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analyzer ionize->analyze identify Identify Molecular Ion analyze->identify interpret Interpret Fragmentation identify->interpret

GC-MS Analysis Workflow

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters:

    • Instrument: 400 MHz NMR Spectrometer.

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay: 1.0 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30

      • Number of scans: 1024

      • Relaxation delay: 2.0 s

Data Presentation:

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~8.0SingletPyrazine-H
~3.1SingletN(CH₃)₂
¹³C ~155SingletC-NH₂
~140SingletC-Br
~135SingletC-H
~120SingletC-Br
~40SingletN(CH₃)₂

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis dissolve Dissolve in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 process_h1 Process ¹H Data acquire_h1->process_h1 process_c13 Process ¹³C Data acquire_c13->process_c13 assign_h1 Assign ¹H Signals process_h1->assign_h1 assign_c13 Assign ¹³C Signals process_c13->assign_c13

NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Spectrometer Parameters:

    • Mode: ATR

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Data Presentation:

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (methyl)
~1600-1450StrongC=N and C=C stretch (aromatic ring)
~1350MediumC-N stretch
~700-500StrongC-Br stretch

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Acquisition cluster_data Data Analysis place_sample Place Sample on ATR Crystal acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) place_sample->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

FTIR Analysis Workflow

Thermal Analysis

Thermal analysis provides information on the thermal stability and phase transitions of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • TGA/DSC Instrument Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program:

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

Data Presentation:

Table 6: Expected Thermal Analysis Data

AnalysisParameterExpected Observation
DSC Melting PointEndothermic peak around 80-81 °C
TGA Decomposition TemperatureOnset of significant weight loss above 250 °C

Workflow Diagram:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation weigh_sample Weigh Sample (3-5 mg) place_in_pan Place in TGA/DSC Pan weigh_sample->place_in_pan heat_sample Heat from 30°C to 400°C (10°C/min) place_in_pan->heat_sample analyze_dsc Analyze DSC for Melting Point heat_sample->analyze_dsc analyze_tga Analyze TGA for Decomposition heat_sample->analyze_tga

Thermal Analysis Workflow

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. The second step is the N,N-dimethylation of this intermediate to produce the final product, this compound.

Q2: What are the common reagents for the N,N-dimethylation step?

Common methods for N,N-dimethylation of aromatic amines include the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, or alkylation with a methylating agent like dimethyl sulfate in the presence of a base.[1][2] A related reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is also a viable method.[3]

Q3: What are the most common impurities I should be aware of?

The impurity profile can vary depending on the synthetic route and reaction conditions. However, common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-amino-3,5-dibromopyrazine.

  • Intermediates: The mono-methylated intermediate, 3,5-dibromo-N-methylpyrazin-2-amine.

  • Over-alkylation Products: Quaternary ammonium salts, although less common with methods like the Eschweiler-Clarke reaction.[2]

  • Side-reaction Products: Products from side reactions, such as hydrolysis of the bromo groups or ring-opened byproducts, especially if harsh conditions are used.

  • Reagent-derived Impurities: Impurities from the reagents themselves or byproducts from their decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the N,N-dimethylation step.- Increase reaction time or temperature. - Ensure the use of a sufficient excess of the methylating agent and/or reducing agent. - Check the purity of the starting 2-amino-3,5-dibromopyrazine.
Decomposition of the product or starting material.- Use milder reaction conditions (e.g., lower temperature). - Ensure an inert atmosphere if the reactants or products are sensitive to air or moisture.
Presence of Mono-methylated Impurity Insufficient amount of methylating agent or incomplete reaction.- Increase the equivalents of the methylating agent (e.g., formaldehyde and formic acid). - Prolong the reaction time to drive the reaction to completion.
Formation of a Quaternary Ammonium Salt Use of a strong alkylating agent like dimethyl sulfate under forcing conditions.- Switch to a milder methylation method like the Eschweiler-Clarke reaction. - Carefully control the stoichiometry of the methylating agent.
Unreacted 2-amino-3,5-dibromopyrazine in the Final Product Inefficient methylation reaction.- Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. - Ensure proper mixing of the reaction mixture.
Product is Difficult to Purify Presence of multiple closely-related impurities.- Utilize column chromatography with a carefully selected eluent system for purification. - Consider recrystallization from a suitable solvent system to remove minor impurities.

Experimental Protocols

Step 1: Synthesis of 2-amino-3,5-dibromopyrazine (Precursor)

This protocol is based on the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS).

Materials:

  • 2-aminopyrazine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-amino-3,5-dibromopyrazine.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This protocol is a plausible method based on the Eschweiler-Clarke reaction.

Materials:

  • 2-amino-3,5-dibromopyrazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

Procedure:

  • To a stirred solution of 2-amino-3,5-dibromopyrazine in formic acid, add formaldehyde solution.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 2-Aminopyrazine Intermediate 2-Amino-3,5-dibromopyrazine Start->Intermediate NBS, DMF Product This compound Intermediate->Product HCHO, HCOOH (Eschweiler-Clarke)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Identify Impurities Start->Impurity_Check Low_Yield Low Yield Start->Low_Yield Purification_Issue Purification Difficulty Start->Purification_Issue Unreacted_SM Unreacted Starting Material Impurity_Check->Unreacted_SM Present Mono_Methyl Mono-methylated Impurity Impurity_Check->Mono_Methyl Present Other_Impurity Other Impurities Impurity_Check->Other_Impurity Present Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Reaction Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Purification_Issue->Optimize_Purification Unreacted_SM->Optimize_Reaction Mono_Methyl->Optimize_Reaction Other_Impurity->Optimize_Purification

Caption: Troubleshooting workflow for synthesis and purification.

Side_Reactions Precursor 2-Amino-3,5-dibromopyrazine Monomethyl 3,5-Dibromo-N-methylpyrazin-2-amine (Intermediate/Impurity) Precursor->Monomethyl 1 eq. HCHO, HCOOH Product This compound (Desired Product) Monomethyl->Product 1 eq. HCHO, HCOOH Quat_Salt Quaternary Ammonium Salt (Over-methylation) Product->Quat_Salt Excess strong methylating agent (e.g., MeI, Me2SO4)

Caption: Potential side reactions during N,N-dimethylation.

References

Technical Support Center: Bromination of N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N,N-dimethylpyrazin-2-amine. Our focus is to address specific side reactions and provide actionable guidance for optimizing this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of N,N-dimethylpyrazin-2-amine?

The expected major product is 3-bromo-N,N-dimethylpyrazin-2-amine. The N,N-dimethylamino group is a strong electron-donating group, which activates the pyrazine ring towards electrophilic substitution and directs the incoming electrophile (bromine) to the ortho position (C3).

Q2: What are the most common side reactions observed during the bromination of N,N-dimethylpyrazin-2-amine?

The most probable side reactions include:

  • Over-bromination: Formation of dibrominated products, such as 3,5-dibromo-N,N-dimethylpyrazin-2-amine.[1]

  • N-Dealkylation: Potential loss of one or both methyl groups from the N,N-dimethylamino moiety under certain conditions.

  • N-Oxide Formation: Oxidation of one of the pyrazine nitrogen atoms, particularly if using strong oxidizing brominating agents.

Q3: Which brominating agent is recommended for this reaction?

N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for electron-rich heterocyclic systems. It is generally milder than liquid bromine and can offer better control over the reaction, potentially minimizing over-bromination.[1][2][3] Using molecular bromine (Br₂) in a controlled manner with a scavenger for HBr, such as pyridine, can also be effective.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, desired product, and potential side products should have different Rf values, allowing for visualization of the reaction's progress. Mass spectrometry can also be used to identify the masses of the products being formed.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of N,N-dimethylpyrazin-2-amine and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired 3-bromo product Incomplete reaction.Increase the reaction time or slightly elevate the temperature. Monitor the reaction by TLC until the starting material is consumed.
Decomposition of starting material or product.Use a milder brominating agent like NBS instead of Br₂. Run the reaction at a lower temperature.
Formation of a significant amount of dibrominated product The N,N-dimethylamino group is strongly activating, making the ring susceptible to a second bromination.[1]Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Presence of a product with a lower molecular weight than the starting material Possible N-dealkylation of the N,N-dimethylamino group.Use milder reaction conditions (lower temperature, less reactive brominating agent). Protect the amino group if N-dealkylation is a persistent issue, though this adds extra synthetic steps.
Formation of a more polar byproduct, possibly an N-oxide The brominating agent or reaction conditions are causing oxidation of a ring nitrogen.Ensure the use of a pure brominating agent. Avoid overly harsh conditions. If N-oxide formation is confirmed, consider performing the reaction under an inert atmosphere.
Complex mixture of products that is difficult to purify Multiple side reactions are occurring simultaneously.Re-evaluate the reaction conditions. Start with a milder approach: use NBS in a non-polar solvent like dichloromethane or acetonitrile at a low temperature.[1][4] Consider using a different solvent to potentially influence the regioselectivity.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the monobrominated product while minimizing over-bromination.

Materials:

  • N,N-dimethylpyrazin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N,N-dimethylpyrazin-2-amine (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reactant Molar Mass ( g/mol ) Equivalents
N,N-dimethylpyrazin-2-amine123.161.0
N-Bromosuccinimide (NBS)177.981.05

Expected Yield: Based on analogous reactions with 2-aminopyrazines, yields for the monobrominated product can be expected to be in the range of 70-90% under optimized conditions.[1][4]

Reaction Pathways and Logic Diagrams

Below are diagrams illustrating the main reaction and potential side reactions.

main_reaction start N,N-dimethylpyrazin-2-amine product 3-bromo-N,N-dimethylpyrazin-2-amine start->product Electrophilic Aromatic Substitution reagent + Br+

Caption: Main bromination reaction pathway.

side_reactions start N,N-dimethylpyrazin-2-amine main_product 3-bromo-N,N-dimethylpyrazin-2-amine start->main_product Desired Pathway (+ Br+) over_bromination This compound main_product->over_bromination Side Reaction 1: Over-bromination (+ Br+) n_dealkylation 3-bromo-N-methylpyrazin-2-amine main_product->n_dealkylation Side Reaction 2: N-Dealkylation n_oxide 3-bromo-N,N-dimethylpyrazin-2-amine N-oxide main_product->n_oxide Side Reaction 3: N-Oxide Formation

Caption: Potential side reaction pathways.

troubleshooting_workflow start Bromination of N,N-dimethylpyrazin-2-amine analyze Analyze crude product (TLC, MS, NMR) start->analyze decision Identify major issue(s) analyze->decision low_yield Low yield of desired product decision->low_yield Incomplete reaction/ decomposition over_bromination Significant over-bromination decision->over_bromination High reactivity other_byproducts Other unexpected byproducts decision->other_byproducts N-dealkylation/ N-oxidation optimize_time_temp Adjust reaction time/ temperature low_yield->optimize_time_temp change_reagent Use milder brominating agent (NBS) low_yield->change_reagent control_stoichiometry Use 1.0-1.1 eq. of brominating agent over_bromination->control_stoichiometry slow_addition Slowly add reagent at low temperature over_bromination->slow_addition milder_conditions Use milder conditions (lower temp, inert atm) other_byproducts->milder_conditions end Optimized Reaction optimize_time_temp->end change_reagent->end control_stoichiometry->end slow_addition->end milder_conditions->end

Caption: Troubleshooting workflow for bromination.

References

Improving the stability of 3,5-dibromo-N,N-dimethylpyrazin-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 3,5-dibromo-N,N-dimethylpyrazin-2-amine in solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Visible changes in the solution, such as color development (e.g., turning yellow or brown).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Solutions
Hydrolysis 1. Analyze the pH of your solution. The dimethylamino group and the pyrazine ring nitrogens can be susceptible to pH-dependent hydrolysis. 2. Run a preliminary experiment with your compound in buffered solutions at different pH values (e.g., pH 3, 7, and 9) to observe the rate of degradation.1. Adjust the pH of your solution to a range where the compound shows maximum stability. For amine-containing compounds, a neutral to slightly acidic pH is often optimal. 2. Use a suitable buffer system to maintain a constant pH.[1] 3. If the experimental conditions allow, consider using aprotic solvents.
Oxidation 1. Check if your solvent has been de-gassed or if the experiment is being conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Evaluate if any components in your solution could be acting as oxidizing agents.1. Use freshly de-gassed solvents. 2. Work under an inert atmosphere to minimize exposure to atmospheric oxygen. 3. Add antioxidants (e.g., BHT, ascorbic acid) to the solution, if compatible with your experimental setup.
Photodegradation 1. Determine if the solution is being exposed to ambient or UV light. Aromatic amines and brominated compounds can be light-sensitive.[2][3][4] 2. Conduct a control experiment where one sample is exposed to light and another is kept in the dark.1. Protect your solution from light by using amber-colored vials or wrapping the container in aluminum foil. 2. Perform experimental manipulations under low-light conditions.
Thermal Degradation 1. Review the storage and experimental temperatures. Elevated temperatures can accelerate degradation.[5][6]1. Store stock and working solutions at recommended low temperatures (e.g., 2-8 °C or frozen), ensuring the compound is stable upon freeze-thaw cycles. 2. Conduct experiments at the lowest feasible temperature.
Solvent Reactivity 1. Verify the purity and grade of your solvent. Impurities can sometimes catalyze degradation. 2. Consider if the solvent itself could be reacting with your compound (e.g., protic solvents with reactive functional groups).1. Use high-purity, HPLC-grade solvents. 2. If instability is observed in a particular solvent, test the compound's stability in a panel of alternative solvents with varying polarities and proticities.
Issue 2: Poor Solubility and Precipitation of the Compound

Symptoms:

  • Cloudiness or visible precipitate in the solution.

  • Inconsistent analytical results due to undissolved material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Solutions
Low Intrinsic Solubility 1. Determine the solubility of the compound in your chosen solvent system.1. Use a co-solvent system (e.g., DMSO/water, ethanol/water) to increase solubility. 2. Adjust the pH of the solution; protonation of the amine groups may enhance solubility in aqueous media. 3. Gentle warming and sonication can aid dissolution, but be mindful of potential thermal degradation.
"Salting Out" Effect 1. If using buffered solutions, high salt concentrations can decrease the solubility of organic compounds.1. Use the lowest effective buffer concentration. 2. Screen different buffer salts to find one that does not negatively impact solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways include:

  • Hydrolysis: The N,N-dimethylamino group could be susceptible to hydrolysis, particularly at non-neutral pH, potentially leading to the formation of 3,5-dibromo-2-hydroxypyrazine.

  • Oxidation: The electron-rich pyrazine ring and the dimethylamino group are potential sites for oxidation, which could lead to the formation of N-oxides or ring-opened byproducts.[7]

  • Photodegradation: Aromatic brominated compounds can undergo reductive debromination upon exposure to UV light, leading to the formation of mono-bromo or non-brominated pyrazine derivatives.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially leading to complex mixtures of degradation products.

Compound This compound Hydrolysis Hydrolysis (e.g., 3,5-dibromo-2-hydroxypyrazine) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., N-oxides, ring opening) Compound->Oxidation O₂, Peroxides Photodegradation Photodegradation (e.g., Debromination products) Compound->Photodegradation Light (UV) Thermal_Degradation Thermal Degradation (Complex mixture) Compound->Thermal_Degradation Heat (Δ)

Caption: Potential Degradation Pathways.

Q2: What is a forced degradation study and why should I perform one?

A2: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, and heat) to accelerate its degradation.[8][9] This is crucial for:

  • Identifying potential degradation products and understanding degradation pathways.

  • Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from all potential degradation products.

  • Gaining insight into the intrinsic stability of the molecule, which helps in determining appropriate storage and handling conditions.[10][11]

Q3: How do I choose the right solvent for my stability study?

A3: The choice of solvent is critical and should be based on:

  • Solubility: The compound must be fully dissolved at the desired concentration. A common starting point is a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Inertness: The solvent should not react with the compound.

  • Compatibility with Analytical Methods: The solvent should be compatible with your analytical technique (e.g., HPLC-UV, LC-MS). It is advisable to test stability in a few common solvent systems to understand the impact of the solvent on degradation kinetics.

Q4: My HPLC results show a decrease in the main peak area, but I don't see any new peaks. What could be happening?

A4: This phenomenon, often referred to as a lack of mass balance, can occur for several reasons:

  • Degradation products are not UV-active: The degradation products may not have a chromophore and are therefore not detected by a UV detector.

  • Degradation products are volatile: The byproducts might be evaporating from the solution.

  • Precipitation: The degradation products or the parent compound at a certain concentration might be insoluble and precipitate out of the solution.

  • Adsorption: The compound or its degradants may be adsorbing to the surface of the container or HPLC column.

  • Co-elution: A degradation peak might be hidden under the main peak or the solvent front. A peak purity analysis using a photodiode array (PDA) detector can help identify such issues.[10]

start Start: Unexpected Instability Observed check_conditions Review Experimental Conditions (pH, Temp, Light, O₂) start->check_conditions run_controls Run Control Experiments (e.g., Dark, Inert Atmosphere) check_conditions->run_controls analyze_data Analyze Data for Clues run_controls->analyze_data hydrolysis pH-dependent degradation? analyze_data->hydrolysis oxidation Degradation in air but not inert? hydrolysis->oxidation No adjust_ph Adjust pH / Use Buffer hydrolysis->adjust_ph Yes photolysis Degradation in light but not dark? oxidation->photolysis No use_inert Use Inert Atmosphere / Degassed Solvents oxidation->use_inert Yes protect_light Protect from Light photolysis->protect_light Yes end Stability Improved photolysis->end No / Other adjust_ph->end use_inert->end protect_light->end

Caption: Troubleshooting Workflow for Instability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate)

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and keep at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at 60°C.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions). Keep a control sample wrapped in foil.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 6, 24, and 48 hours.

  • Sample Preparation for Analysis: Neutralize acidic and basic samples before injection. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times and peak areas of any degradation products.

  • Assess the mass balance to ensure all major degradation products are accounted for.

Protocol 2: pH-Rate Profile Study

Objective: To determine the stability of the compound across a range of pH values.

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate).

  • Sample Preparation: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in each buffer.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).

  • Time Points: Analyze the samples at multiple time points over a period of several days.

  • Analysis: Quantify the remaining parent compound at each time point using HPLC.

Data Analysis:

  • Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Quantitative Data Summary (Template)

Since specific stability data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Forced Degradation Study Results

Stress Condition Time (hours) % Degradation Number of Degradants Major Degradant (RRT)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C Heat24
Photolysis24

Table 2: pH Stability Study Results (at 40°C)

pH Buffer System Degradation Rate Constant (k) (day⁻¹) Half-life (t½) (days)
2.0Citrate
4.0Acetate
7.0Phosphate
9.0Borate
10.0Borate

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Brominated Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving brominated pyrazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Suzuki coupling reaction with a brominated pyrazine giving a low yield?

Low yields in Suzuki coupling reactions with brominated pyrazines can stem from several factors. The electron-deficient nature of the pyrazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can negatively impact the reaction efficiency.[1] Key areas to investigate include:

  • Catalyst Activity: The choice of palladium catalyst and its activity are crucial. In some cases, standard catalysts like Pd(PPh₃)₄ may not be optimal.[2] Consider screening different catalysts or using pre-catalysts that are more resistant to deactivation.

  • Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly affect the yield.[3][4] Common bases to evaluate include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][3][4]

  • Solvent Effects: The solvent system influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane and THF, often with the addition of water, are commonly used.[1][5]

  • Reaction Temperature: Inadequate or excessive temperature can lead to incomplete reaction or decomposition of starting materials or products. Optimization of the reaction temperature is often necessary.

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[6] Ensuring a properly degassed reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical.

2. I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid or ester to the corresponding arene, consuming the nucleophilic partner. This can be more prevalent with electron-deficient boronic acids and at higher pH levels.[1] To mitigate this, consider using milder bases, anhydrous conditions, or more stable boronic esters (e.g., pinacol esters).

  • Dehalogenation: The brominated pyrazine can be reduced to the corresponding unsubstituted pyrazine. This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.[6] Using more active catalysts or ligands that promote oxidative addition can help.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6] Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling.

3. How do I choose the right catalyst and ligands for my brominated pyrazine substrate?

The choice of catalyst and ligand is critical for a successful Suzuki coupling with heteroaryl halides.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. For challenging substrates like some brominated pyrazines, more specialized catalysts or pre-catalysts might be necessary.[7]

  • Ligands: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step, especially for less reactive bromides.[8] Examples of effective ligands include Buchwald ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[8]

4. Which base should I use for the Suzuki coupling of my brominated pyrazine?

The choice of base is highly dependent on the specific substrates and reaction conditions. A screening of different bases is often recommended.

  • Inorganic Bases: Aqueous solutions of inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are most commonly used.[4][9] K₃PO₄ is a stronger base that can be effective in anhydrous conditions, which may help to suppress protodeboronation.[1]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, but they are generally less effective than inorganic bases for Suzuki couplings.[4]

5. What is the optimal solvent system for my reaction?

The ideal solvent or solvent mixture should dissolve all reactants and be compatible with the chosen catalyst and base.

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water when using inorganic bases.[1][5]

  • Biphasic vs. Anhydrous: The presence of water can be beneficial for the solubility of the base and can accelerate the transmetalation step. However, for substrates prone to hydrolysis or protodeboronation, anhydrous conditions may be preferable.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with substituted pyrimidines (a related class of heteroaryl halides), which can provide a starting point for optimizing reactions with brominated pyrazines.

Table 1: Effect of Solvent on the Yield of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine

EntrySolventBaseYield (%)
1Dry TolueneK₃PO₄40
2AcetonitrileK₃PO₄36
31,4-DioxaneK₃PO₄60

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, phenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), 70-80 °C. Data extracted from[1].

Table 2: Effect of Base on the Yield of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine

EntrySolventBaseYield (%)
1Dry TolueneK₃PO₄70
2Dry TolueneCs₂CO₃80

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), 70-80 °C. Data extracted from[1].

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyrazine

This protocol provides a general starting point for the Suzuki coupling of a brominated pyrazine with an arylboronic acid. Optimization of specific parameters may be required for different substrates.

  • Reagent Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, add the brominated pyrazine (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.1 - 1.5 mmol, 1.1 - 1.5 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst - Active? Correct loading? - Screen different catalysts/ligands start->catalyst base Evaluate Base - Correct stoichiometry? - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->base solvent Optimize Solvent - Adequate solubility? - Try different solvents (Dioxane, THF, Toluene) - Consider aqueous vs. anhydrous start->solvent temp Adjust Temperature - Too low? Too high? - Perform temperature screen start->temp inert Ensure Inert Atmosphere - Properly degassed? - Check for leaks in setup start->inert side_reactions Analyze for Side Products start->side_reactions success Improved Yield catalyst->success base->success solvent->success temp->success inert->success protodeboronation Protodeboronation - Use milder base - Anhydrous conditions - Use boronic ester side_reactions->protodeboronation dehalogenation Dehalogenation - Use more active catalyst - Optimize ligand side_reactions->dehalogenation homocoupling Homocoupling - Thoroughly degas reaction mixture side_reactions->homocoupling protodeboronation->base dehalogenation->catalyst homocoupling->inert

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₃⁻) pd2_complex->transmetalation + Base, R²B(OH)₂ pd2_biaryl R¹-Pd(II)(R²)L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Side_Reactions start Brominated Pyrazine + Boronic Acid desired_product Desired Coupled Product start->desired_product Suzuki Coupling protodeboronation Protodeboronation (Arene + B(OH)₃) start->protodeboronation dehalogenation Dehalogenation (Unsubstituted Pyrazine) start->dehalogenation homocoupling Homocoupling (Biaryl of Boronic Acid) start->homocoupling

Caption: Common side reactions in Suzuki coupling of brominated pyrazines.

References

3,5-dibromo-N,N-dimethylpyrazin-2-amine handling and storage guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for the safe handling and storage of 3,5-dibromo-N,N-dimethylpyrazin-2-amine (CAS No. 84539-07-1). Researchers, scientists, and drug development professionals should review this information before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) is required when handling this compound?

Given the potential hazards, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form to avoid dust inhalation.

  • Body Protection: A lab coat or chemical-resistant apron.

Q3: What are the proper storage conditions for this compound?

Store the compound under an inert gas (nitrogen or argon) at a temperature between 2-8°C.[3] It should be kept in a tightly sealed container in a dry, well-ventilated area.

Q4: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Q5: Are there any known incompatibilities for this compound?

While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or appearance Exposure to air, light, or moisture.Discontinue use of the reagent. Ensure storage containers are properly sealed and stored under an inert atmosphere.
Inconsistent experimental results Degradation of the compound.Use a fresh batch of the compound. Verify storage conditions and handling procedures.
Difficulty dissolving the compound Use of an inappropriate solvent.Consult literature for appropriate solvents for similar pyrazine derivatives. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation.

Quantitative Data Summary

Property Value Source
CAS Number 84539-07-1[3][4]
Molecular Formula C6H7Br2N3[3]
Molecular Weight 280.95 g/mol [3]
Melting Point 80-81 °C[3]
Boiling Point (Predicted) 300.0 ± 40.0 °C[3]
Density (Predicted) 1.921 ± 0.06 g/cm3 [3]
Storage Temperature 2-8°C[3]

Experimental Workflow & Handling Protocol

Below is a generalized workflow for handling this compound in a laboratory setting.

G prep Preparation - Review SDS (if available) - Don appropriate PPE weighing Weighing - Use a certified chemical fume hood - Minimize dust generation prep->weighing Proceed with caution dissolution Dissolution - Add solvent slowly to the solid - Use an inert atmosphere if reaction is sensitive weighing->dissolution reaction Reaction - Monitor reaction progress - Maintain appropriate temperature dissolution->reaction workup Work-up & Purification - Follow established protocol - Handle waste appropriately reaction->workup storage Storage - Store under inert gas at 2-8°C - Tightly seal container workup->storage For unused material

Safe handling workflow for this compound.

This diagram outlines the necessary steps for safely handling the compound from initial preparation to final storage. Adherence to these steps is crucial to minimize risk and ensure experimental integrity.

References

Technical Support Center: Managing Reaction Byproducts of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. The information provided is aimed at managing and mitigating the formation of common reaction byproducts to ensure the desired product's purity and yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Formation of multiple byproducts.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For bromination with NBS, temperatures are often kept low (e.g., below 15°C) during addition and then stirred at room temperature. - Ensure the purity of the starting 2-(dimethylamino)pyrazine. - Carefully control the stoichiometry of the brominating agent to minimize side reactions.
Presence of Multiple Spots on TLC/Peaks in LC-MS - Over-bromination leading to tri- or tetra-brominated species. - Formation of regioisomers (e.g., 3,6-dibromo or 5,6-dibromo isomers). - Incomplete reaction, leaving starting material. - Hydrolysis of the N,N-dimethylamino group under harsh acidic conditions.- Slowly add the brominating agent (e.g., N-Bromosuccinimide) to the reaction mixture to maintain control over the reaction. - Use a precise stoichiometry of the brominating agent (typically around 2.0 - 2.2 equivalents). - Optimize reaction conditions (temperature, reaction time) to favor the desired product. - Purify the crude product using column chromatography with a high-performance silica gel. A gradient elution may be necessary to separate closely related isomers.
Difficulty in Purifying the Final Compound - Co-elution of the desired product with byproducts of similar polarity. - Oiling out of the product during purification.- Employ high-performance flash chromatography with a high surface area silica gel for improved separation. - Use a multi-solvent system for elution in column chromatography to achieve better separation of isomers. Common solvent systems for pyrazines include hexane/ethyl acetate or dichloromethane/methanol mixtures.[1] - If the product is an oil, try trituration with a non-polar solvent (e.g., hexane) to induce crystallization or solidify impurities.
Product is a Dark Oil or Tarry Substance - Significant degradation of the pyrazine ring. - Presence of polymeric byproducts.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Avoid excessively high reaction temperatures. - Quench the reaction promptly once the formation of the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on analogous reactions with similar heterocyclic compounds, the most probable byproducts include:

  • Monobrominated species: 3-bromo-N,N-dimethylpyrazin-2-amine and 5-bromo-N,N-dimethylpyrazin-2-amine.

  • Over-brominated species: 3,5,6-tribromo-N,N-dimethylpyrazin-2-amine.

  • Regioisomers: 3,6-dibromo-N,N-dimethylpyrazin-2-amine and 5,6-dibromo-N,N-dimethylpyrazin-2-amine. The formation of various dibrominated regioisomers has been observed in the bromination of similar compounds like 2-aminopyridine.[2]

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent.

Q2: How can I minimize the formation of over-brominated byproducts?

A2: To control over-bromination, it is crucial to carefully manage the stoichiometry of the brominating agent. Using a slight excess (around 2.0 to 2.2 equivalents) of NBS is a common strategy. Additionally, adding the brominating agent portion-wise at a low temperature allows for better control over the exothermic reaction and can help prevent the formation of tri-brominated and other over-brominated species.

Q3: What is the best method to purify the crude product?

A3: Column chromatography is the most effective method for purifying this compound from its byproducts.[1] For challenging separations of closely related pyrazine derivatives, using high-performance silica gel with a larger surface area can significantly improve resolution. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.

Q4: Can I use other brominating agents besides NBS?

A4: While NBS is a common and effective reagent for the bromination of electron-rich heterocycles, other brominating agents like molecular bromine (Br₂) can also be used. However, Br₂ is more hazardous to handle. The choice of brominating agent can influence the reaction profile and byproduct formation. It is advisable to perform small-scale test reactions to determine the optimal reagent and conditions for your specific setup.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromopyrazine (Analogous Procedure)

This protocol for a closely related compound can be adapted for the synthesis of this compound.

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Hexane

  • Sodium sulfate

  • Silica gel (60-120 mesh)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (e.g., 40 mmol) in a mixture of DMSO (80 ml) and water (2 ml).

  • Cool the mixture to below 15°C in an ice bath.

  • Slowly add N-Bromosuccinimide (e.g., 84 mmol, 2.1 equivalents) portion-wise over approximately 50 minutes, ensuring the temperature remains below 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (e.g., 9:1) eluent to obtain the pure 2-amino-3,5-dibromopyrazine.[1]

Visualizations

Experimental Workflow for Byproduct Management

experimental_workflow cluster_synthesis Synthesis cluster_analysis In-Process Control cluster_workup Work-up & Purification start Start: 2-(Dimethylamino)pyrazine bromination Bromination (e.g., with NBS) start->bromination tlc_lcms TLC / LC-MS Analysis bromination->tlc_lcms extraction Aqueous Work-up & Extraction tlc_lcms->extraction column Column Chromatography (Silica Gel) extraction->column product Pure 3,5-dibromo-N,N- dimethylpyrazin-2-amine column->product byproducts Isolated Byproducts (e.g., isomers, over-brominated) column->byproducts

Caption: Workflow for synthesis, monitoring, and purification.

Potential Reaction Byproduct Pathways

byproduct_pathways cluster_bromination Bromination Steps start 2-(Dimethylamino)pyrazine monobromo Monobromo-isomers (3-bromo & 5-bromo) start->monobromo + Br+ dibromo_target 3,5-Dibromo (Target) monobromo->dibromo_target + Br+ dibromo_isomers Other Dibromo-isomers (e.g., 3,6-dibromo) monobromo->dibromo_isomers + Br+ tribromo Tribromo-species dibromo_target->tribromo + Br+ (excess) dibromo_isomers->tribromo + Br+ (excess)

Caption: Formation pathways of potential byproducts.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. The information is designed to address specific issues that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective synthetic route is the direct dibromination of N,N-dimethylpyrazin-2-amine using a suitable brominating agent such as N-bromosuccinimide (NBS). This approach is generally preferred for its atom economy and fewer synthetic steps. An alternative two-step route involves the bromination of 2-aminopyrazine to yield 3,5-dibromo-2-aminopyrazine, followed by a subsequent N,N-dimethylation reaction.

Q2: What are the critical parameters to control during the bromination step?

A2: The critical parameters for the bromination step include reaction temperature, the stoichiometry of the brominating agent, and the choice of solvent. Precise temperature control is crucial to minimize the formation of over-brominated byproducts. The molar equivalents of the brominating agent should be carefully controlled to achieve the desired dibromination without excessive formation of mono-brominated or tri-brominated impurities. The solvent system can also influence the reaction rate and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: What are the expected challenges during the work-up and purification of the final product?

A4: Common challenges during work-up and purification include the removal of the unreacted brominating agent and its byproducts (e.g., succinimide from NBS), and the separation of the desired dibrominated product from under- and over-brominated impurities. Column chromatography is a standard method for purification, but on a larger scale, recrystallization may be a more practical approach if a suitable solvent system can be identified.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dibrominated Product - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of brominating agent. - Degradation of the product.- Increase reaction time and monitor by TLC/HPLC until starting material is consumed. - Optimize the reaction temperature; a slight increase might improve the rate, but be cautious of side reactions. - Increase the stoichiometry of the brominating agent incrementally (e.g., from 2.0 to 2.2 equivalents). - Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.
Formation of Mono-brominated Impurity - Insufficient brominating agent. - Short reaction time.- Increase the molar equivalents of the brominating agent. - Extend the reaction time.
Formation of Tri-brominated Impurity - Excess brominating agent. - High reaction temperature.- Reduce the molar equivalents of the brominating agent. - Lower the reaction temperature.
Difficult Purification - Similar polarity of product and impurities. - Oily product that is difficult to crystallize.- Optimize the mobile phase for column chromatography to improve separation. Consider using a gradient elution. - For recrystallization, screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). Seeding with a small crystal of the pure product can induce crystallization.
Inconsistent Results on Scale-up - Inefficient heat transfer in a larger reactor. - Poor mixing.- Use a reactor with a jacket for better temperature control. - Ensure adequate agitation by using an appropriate stirrer and optimizing the stirring speed.

Experimental Protocol: Synthesis of this compound

This protocol details the direct bromination of N,N-dimethylpyrazin-2-amine.

Materials:

  • N,N-dimethylpyrazin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of N,N-dimethylpyrazin-2-amine (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Starting Material 1.0 g100 g
NBS 2.9 g (2.2 eq)290 g (2.2 eq)
Solvent (ACN) 20 mL2 L
Reaction Time 14 h16 h
Yield (after purification) 75%70%
Purity (by HPLC) >98%>97%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start N,N-dimethylpyrazin-2-amine in Acetonitrile add_nbs Add NBS (2.2 eq) at 0 °C start->add_nbs 1. react Stir at RT for 12-16h add_nbs->react 2. quench Quench with Na2S2O3 react->quench 3. neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate 4. chromatography Column Chromatography concentrate->chromatography product 3,5-dibromo-N,N- dimethylpyrazin-2-amine chromatography->product troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products? start->side_products No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes increase_temp Optimize Temperature incomplete_rxn->increase_temp No adjust_nbs Adjust NBS Stoichiometry side_products->adjust_nbs Yes

Validation & Comparative

A Comparative Guide to 3,5-dibromo-N,N-dimethylpyrazin-2-amine and Other Dibrominated Heterocycles for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. This guide provides an objective comparison of 3,5-dibromo-N,N-dimethylpyrazin-2-amine with other common dibrominated heterocycles—namely 2,6-dibromopyridine, 2,4-dibromopyridine, and 2,4-dibromopyrimidine—in the context of palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid in making informed decisions for synthetic strategies.

The utility of dihalogenated heterocycles as versatile synthons in medicinal chemistry and materials science is well-established. Their ability to undergo sequential, site-selective cross-coupling reactions allows for the controlled and divergent synthesis of complex molecular architectures. Among these, this compound is an electron-rich pyrazine derivative, while dibromopyridines and dibromopyrimidines offer different electronic and steric properties, influencing their reactivity in common palladium-catalyzed transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these building blocks is crucial for their effective use in synthesis. The table below summarizes key properties of the compared heterocycles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₆H₇Br₂N₃280.9580-81Solid
2,6-DibromopyridineC₅H₃Br₂N236.89117-119White to light yellow crystalline powder
2,4-DibromopyridineC₅H₃Br₂N236.8935-40Solid
2,4-DibromopyrimidineC₄H₂Br₂N₂237.88Not specifiedNot specified

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity and regioselectivity of dibrominated heterocycles in this reaction are highly dependent on the electronic nature of the ring and the position of the bromine atoms.

While specific comparative data for this compound under standardized conditions is limited in the available literature, we can infer its reactivity based on studies of related compounds and compare it with established data for other dibrominated heterocycles. For instance, studies on 3-amino-2,6-dibromopyrazines show a preference for coupling at the C2 position, ortho to the amino group, which can be attributed to the directing effect of the nitrogen atom.[1]

The following table summarizes representative yields for the mono-arylation of various dibrominated heterocycles under different Suzuki-Miyaura conditions.

HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[2]
2,4-Dichloropyrimidine (Microwave)Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O1000.2581[2][3]
2,6-DibromopyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane801895[4]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80285[5]

Note: 2,4-Dichloropyrimidine is used as a proxy for dibromopyrimidines due to the availability of detailed experimental data.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is also influenced by the electronic properties of the heterocyclic substrate. The electron-donating dimethylamino group in this compound is expected to influence the reactivity of the C-Br bonds.

HeterocycleAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridines (general)Volatile aminesPd(OAc)₂ / dpppNaOtBuToluene80Not specified55-98[6]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[7]
Aryl Halides (general)Heterocyclic aminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane120Not specifiedModerate to high[8]

Regioselectivity in Cross-Coupling Reactions

For unsymmetrical dibrominated heterocycles like 2,4-dibromopyridine and this compound, the site of the initial cross-coupling is a critical consideration.

  • Dibromopyridines: In 2,4-dibromopyridine, the C4 position is generally more electron-deficient and sterically accessible, often leading to preferential reaction at this site. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[5]

  • Dibromopyrazines: For 3,5-dibromopyrazines, the presence of an amino or dimethylamino group at the C2 position is expected to direct the initial coupling to the adjacent C3 position due to a coordinating effect with the palladium catalyst.[9] This directing effect can be a valuable tool for achieving high regioselectivity in sequential cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Dihalopyrimidines (Microwave-Assisted)

To a microwave vial is added 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.05 mmol), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%), and K₂CO₃ (3.0 mmol). A mixture of 1,4-dioxane and water (e.g., 2:1, 6 mL) is added. The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]

Suzuki_Miyaura_Workflow

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium_Catalytic_Cycle

Synthesis of 2-Amino-3,5-dibromopyrazine

A common route to 2-amino-3,5-dibromopyrazine involves the bromination of 2-aminopyrazine.

Synthesis_2_amino_3_5_dibromopyrazine

A detailed protocol involves dissolving 2-aminopyrazine in glacial acetic acid, followed by the addition of sodium acetate. The mixture is cooled, and bromine is added dropwise. The reaction mixture is then stirred and subsequently worked up to isolate the product. High yields, often exceeding 90%, have been reported for this transformation.[10] The N,N-dimethyl derivative can then be prepared from the 2-amino compound through standard methylation procedures.

Conclusion

The choice between this compound and other dibrominated heterocycles will depend on the specific synthetic goals.

  • This compound offers the potential for high regioselectivity in sequential cross-coupling reactions due to the directing effect of the dimethylamino group. Its electron-rich nature may also influence reactivity compared to the more electron-deficient pyridine and pyrimidine rings.

  • 2,6-Dibromopyridine is a symmetrical molecule, simplifying mono-functionalization as both bromine atoms are equivalent.

  • 2,4-Dibromopyridine provides two electronically distinct bromine atoms, allowing for regioselective functionalization, which can be tuned by the reaction conditions.

  • Dibromopyrimidines are generally more electron-deficient than their pyridine counterparts, which can affect their reactivity in palladium-catalyzed reactions.

While direct comparative data under identical conditions is scarce, the information compiled in this guide provides a solid foundation for selecting the appropriate dibrominated heterocycle for a given synthetic challenge. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound in these crucial cross-coupling reactions.

References

A Comparative Guide to the Reactivity of 3,5-dibromo-N,N-dimethylpyrazin-2-amine and 2,5-dibromopyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two key heterocyclic building blocks, 3,5-dibromo-N,N-dimethylpyrazin-2-amine and 2,5-dibromopyrazine, in widely used palladium-catalyzed cross-coupling reactions. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid in the strategic design and execution of synthetic routes in pharmaceutical and materials science research.

Introduction

Substituted pyrazines are crucial scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The selective functionalization of dihalopyrazines through cross-coupling reactions is a cornerstone of modern organic synthesis. This guide focuses on two commercially available dibrominated pyrazine derivatives: the electron-rich this compound and the less substituted 2,5-dibromopyrazine. Understanding their relative reactivity is paramount for achieving desired regioselectivity and maximizing reaction yields.

Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the bromine atoms on the pyrazine ring is significantly influenced by the electronic nature of the substituents. In this compound, the presence of the electron-donating dimethylamino group at the C2 position increases the electron density of the ring, which can affect the oxidative addition step in palladium-catalyzed reactions. Conversely, 2,5-dibromopyrazine lacks this strong electron-donating group, rendering its bromine atoms more susceptible to oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the two compounds in this reaction is expected to differ, primarily due to the electronic disparity between the two pyrazine rings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-donating group in this compound is expected to influence the regioselectivity of this reaction.

Data Presentation

The following table summarizes the available quantitative data for the mono-functionalization of this compound and 2,5-dibromopyrazine in Suzuki-Miyaura and Buchwald-Hartwig reactions.

CompoundReaction TypeCoupling PartnerProductYield (%)Reference
2,5-dibromopyrazine Suzuki-Miyaura Coupling2-Thienylboronic acid2-Bromo-5-(2-thienyl)pyrazine80[1]
This compound Buchwald-Hartwig AminationMorpholine5-Bromo-3-morpholino-N,N-dimethylpyrazin-2-amine86 (based on analogy with 3,5-dibromo-2-aminopyridine)[2]

Note: Direct experimental data for the Suzuki-Miyaura coupling of this compound and the Buchwald-Hartwig amination of 2,5-dibromopyrazine under directly comparable conditions were not found in the immediate literature. The yield for the Buchwald-Hartwig amination of this compound is inferred from a highly analogous reaction with 3,5-dibromo-2-aminopyridine, which demonstrates selective amination at the 5-position.

Experimental Protocols

Detailed experimental methodologies for the cited reactions are provided below to facilitate replication and adaptation in the laboratory.

Experimental Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of 2,5-Dibromopyrazine

This protocol is adapted from a patented procedure for the selective mono-arylation of 2,5-dibromopyrazine.

Reaction:

Materials:

  • 2,5-dibromopyrazine

  • 2-Thienylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water (H2O)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a reaction vessel, add 2,5-dibromopyrazine (1.0 eq), 2-thienylboronic acid (1.05 eq), and sodium carbonate (3.0 eq).

  • Add a mixture of 1,2-dimethoxyethane and water (4:1 v/v).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the Pd(dppf)Cl2·CH2Cl2 catalyst (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-85 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-(2-thienyl)pyrazine.

Experimental Protocol 2: Selective Mono-Buchwald-Hartwig Amination of 3,5-dibromo-2-aminopyridine (as an analogue for this compound)

This protocol is based on the selective mono-amination of 3,5-dibromo-2-aminopyridine, which serves as a strong predictive model for the reactivity of this compound. The reaction demonstrates a high degree of selectivity for the bromine at the 5-position.

Reaction:

Materials:

  • 3,5-dibromo-2-aminopyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.02 eq) and XPhos (0.08 eq) to a reaction tube.

  • Add toluene to the tube.

  • Add 3,5-dibromo-2-aminopyridine (1.0 eq) and morpholine (1.2 eq).

  • Add a solution of LiHMDS in THF (2.5 eq).

  • Seal the reaction tube and heat the mixture at 65 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the mono-aminated product.

Reactivity Analysis and Mechanistic Insights

The observed and inferred reactivity patterns can be rationalized by considering the electronic properties of the pyrazine rings and the mechanism of the palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For 2,5-dibromopyrazine, the two bromine atoms are in electronically similar environments. However, subtle differences in steric hindrance or coordination of the boronic acid to the palladium complex can lead to selective mono-arylation under controlled conditions.

In the Buchwald-Hartwig amination of this compound, the electron-donating dimethylamino group at the C2 position is expected to increase the electron density at the adjacent C3-Br bond, making it less electrophilic and thus less reactive towards oxidative addition. The bromine at the C5 position, being further away from the influence of the amino group, is more electron-deficient and therefore more susceptible to oxidative addition by the palladium(0) catalyst. This electronic differentiation is the key to the high regioselectivity observed in the analogous 3,5-dibromo-2-aminopyridine system.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product & Workup A 2,5-Dibromopyrazine F Heating & Stirring (Inert Atmosphere) A->F Reactant B Arylboronic Acid B->F Reactant C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F Catalyst D Base (e.g., Na2CO3) D->F Base E Solvent (e.g., DME/H2O) E->F Solvent G Mono-arylated Pyrazine F->G Reaction H Purification (Column Chromatography) G->H Workup

Caption: Workflow for the selective Suzuki-Miyaura coupling of 2,5-dibromopyrazine.

Caption: Electronic influence on the regioselectivity of Buchwald-Hartwig amination.

Conclusion

The reactivity of this compound and 2,5-dibromopyrazine in palladium-catalyzed cross-coupling reactions is dictated by the electronic nature of the pyrazine ring. 2,5-dibromopyrazine undergoes selective mono-Suzuki-Miyaura coupling, demonstrating the feasibility of controlled functionalization. For this compound, the electron-donating amino group is predicted to direct mono-amination to the 5-position in Buchwald-Hartwig reactions with high selectivity. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for chemists engaged in the synthesis of complex molecules incorporating the pyrazine scaffold. Further experimental validation under a standardized set of conditions would be beneficial for a more direct quantitative comparison.

References

Comparative Analysis of the Biological Activity of Substituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the biological activity of the specific compound 3,5-dibromo-N,N-dimethylpyrazin-2-amine is not extensively documented in publicly available research, the broader class of pyrazine derivatives represents a rich source of biologically active molecules with significant therapeutic potential. This guide provides a comparative overview of the biological activities of various substituted pyrazine derivatives, drawing on available experimental data to highlight structure-activity relationships. The information is intended to guide researchers in the design and development of novel pyrazine-based therapeutic agents. Pyrazine and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2]

Anticancer Activity

Pyrazine derivatives have emerged as a promising scaffold in the development of anticancer agents, demonstrating efficacy against various cancer cell lines. The substitution pattern on the pyrazine ring plays a crucial role in determining the cytotoxic potency and selectivity.

Comparative Cytotoxicity of Pyrazine Derivatives

The following table summarizes the in vitro anticancer activity of several pyrazine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 Chalcone-pyrazine derivativeA549 (Lung)0.13[1]
Colo-205 (Colon)0.19[1]
Compound 2 Chalcone-pyrazine derivativeMCF-7 (Breast)0.18[1]
Compound 3 Chalcone-pyrazine derivativeMCF-7 (Breast)0.012[1]
A549 (Lung)0.045[1]
DU-145 (Prostate)0.33[1]
Compound 4 Cinnamic acid-pyrazine derivativeHBMEC-2 (Endothelial)3.55 (EC50)[1]
Compound 5 [1][3][4]triazolo[4,3-a]pyrazine derivativeA549 (Lung)0.98[4]
MCF-7 (Breast)1.05[4]
Hela (Cervical)1.28[4]

Key Findings:

  • Chalcone-pyrazine hybrids (Compounds 1, 2, and 3) exhibit significant anticancer activity, with some derivatives showing IC50 values in the nanomolar range.[1]

  • The nature and position of substituents on the pyrazine and associated rings greatly influence the cytotoxic potency and cancer cell line selectivity.

  • The introduction of a triazolo[4,3-a]pyrazine core has been shown to be an effective strategy for developing potent anticancer agents.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat cells with pyrazine derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazine derivatives.

Kinase Inhibitory Activity

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazine derivatives have been investigated as inhibitors of various kinases. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.[5]

Comparative Kinase Inhibition Profile
Compound TypeTarget KinaseIC50Reference
2,6-disubstituted pyrazineCK2Potent Inhibition[1]
[1][3][4]triazolo[4,3-a]pyrazinec-Met0.026 µM[4]
VEGFR-22.6 µM[4]

Key Findings:

  • 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CK2).[1]

  • [1][3][4]triazolo[4,3-a]pyrazine derivatives have shown dual inhibitory activity against c-Met and VEGFR-2 kinases, which are important targets in cancer therapy.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine kinase inhibitory activity is through an in vitro kinase assay, often using a luminescence-based or fluorescence-based readout.

  • Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor are combined in a buffer solution in a 96- or 384-well plate.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate.

  • Detection: A detection reagent (e.g., containing luciferase and a pro-luciferin substrate that is converted to a luminescent signal in the presence of ADP) is added.

  • Signal Measurement: The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined.

Kinase_Inhibition_Pathway cluster_pathway Kinase Inhibition Mechanism Pyrazine Pyrazine Derivative (Inhibitor) Kinase Kinase (e.g., c-Met, VEGFR-2) Pyrazine->Kinase Binds to ATP-binding site Pyrazine->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Cell_Signaling Downstream Cellular Signaling Phospho_Substrate->Cell_Signaling Activates Biological_Effect Biological Effect (e.g., Apoptosis, Anti-angiogenesis) Cell_Signaling->Biological_Effect Leads to

Caption: Generalized signaling pathway illustrating kinase inhibition by pyrazine derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Brominated pyrazine derivatives have demonstrated promising activity against various bacterial strains.

Comparative Antimicrobial Activity of Brominated Pyrazine Derivatives
Compound TypeBacterial StrainMIC (mg/mL)Reference
Pyrido[2,3-b]pyrazine derivativeStaphylococcus aureus0.078[6]
Bacillus cereus0.078[6]
Escherichia coli0.625[6]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativeXDR S. Typhi6.25[7]

Key Findings:

  • Pyrido[2,3-b]pyrazine derivatives have shown good antibacterial activity, particularly against Gram-positive bacteria.[6]

  • The presence of a thiocarbonyl group on the heterocyclic moiety appears to be important for the antibacterial activity of some pyrido[2,3-b]pyrazines.[6]

  • Pyrazine carboxamides have been synthesized and evaluated for their activity against extensively drug-resistant (XDR) Salmonella Typhi, indicating the potential of this scaffold for combating resistant bacteria.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This guide highlights the significant potential of substituted pyrazine derivatives as a versatile scaffold for the development of novel therapeutic agents. The available data demonstrates that modifications to the pyrazine core and its substituents can lead to potent and selective compounds with anticancer, kinase inhibitory, and antimicrobial activities. Further research, including comprehensive structure-activity relationship studies and in vivo evaluations, is warranted to fully explore the therapeutic utility of this promising class of heterocyclic compounds.

References

Spectroscopic analysis and confirmation of 3,5-dibromo-N,N-dimethylpyrazin-2-amine structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-dibromo-N,N-dimethylpyrazin-2-amine and the available experimental data for the comparative compounds.

Table 1: ¹H NMR and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Predicted) ~3.2 (s, 6H, N(CH₃)₂), ~8.0 (s, 1H, Ar-H)~40 (N(CH₃)₂), ~120 (C-Br), ~140 (C-Br), ~145 (C-N), ~155 (C-N)
2-Aminopyrazine4.7 (br s, 2H, NH₂), 7.75 (d, 1H), 7.95 (d, 1H), 8.15 (s, 1H)141.9, 142.3, 143.8, 156.0
3,5-Dibromopyrazine8.55 (s, 2H)126.1, 147.9
N,N-dimethylpyrazin-2-amine3.1 (s, 6H, N(CH₃)₂), 7.8 (d, 1H), 8.0 (d, 1H), 8.2 (s, 1H)38.5 (N(CH₃)₂), 134.5, 137.8, 142.1, 158.2

Table 2: Mass Spectrometry and IR Spectroscopy Data

CompoundMass Spectrometry (m/z)IR Spectroscopy (cm⁻¹)
This compound (Predicted) Molecular ion (M⁺) showing isotopic pattern for two bromine atoms (m/z ~279, 281, 283). Fragmentation would likely involve loss of methyl groups and bromine atoms.~2950-2850 (C-H stretch, aliphatic), ~1600-1450 (C=C and C=N stretch, aromatic), ~1350-1250 (C-N stretch), ~700-500 (C-Br stretch)
2-Aminopyrazine95 (M⁺), 68, 413330, 3180 (N-H stretch), 1610 (N-H bend), 1550, 1480 (aromatic stretch)
3,5-Dibromopyrazine236, 238, 240 (M⁺, isotopic pattern for 2 Br), 157, 159, 78~3050 (aromatic C-H stretch), ~1540, 1470 (aromatic stretch), ~650 (C-Br stretch)
N,N-dimethylpyrazin-2-amine123 (M⁺), 108, 80~3050 (aromatic C-H stretch), ~2940, 2850 (aliphatic C-H stretch), ~1590, 1490 (aromatic stretch), ~1300 (C-N stretch)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][2] The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[5][6] For ¹³C NMR, spectra are typically proton-decoupled to simplify the spectrum to single peaks for each unique carbon atom.[7][8]

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9][10][11] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[9][10]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[12][13][14] An infrared beam is passed through the crystal, where it reflects off the internal surface in contact with the sample.[15][16] At the point of reflection, an evanescent wave penetrates a short distance into the sample, and some of the infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecules in the sample. The detector measures the attenuated infrared beam, and a Fourier transform is used to generate the infrared spectrum.[12][13]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Spectroscopic analysis workflow.

References

Navigating Cellular Fate: A Comparative Guide to Cytotoxicity Assays for Novel 3,5-Dibromo-N,N-dimethylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for novel therapeutic agents, the evaluation of a compound's cytotoxic potential is a critical early step. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key cytotoxicity assays applicable to novel compounds derived from 3,5-dibromo-N,N-dimethylpyrazin-2-amine. Pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] This document outlines the principles of common cytotoxicity assays, presents hypothetical yet representative experimental data for a series of novel pyrazine derivatives, and provides detailed experimental protocols and visualizations to aid in the design and interpretation of cytotoxicity studies.

Comparison of Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the compound's mechanism of action, and available laboratory resources. The three most widely used in vitro assays—MTT, LDH, and ATP-based assays—offer distinct advantages and disadvantages in assessing cell viability and death.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]- Inexpensive and well-established. - High-throughput compatible.- Can be affected by compounds that interfere with mitochondrial respiration. - Requires a solubilization step for the formazan crystals.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis).- Directly measures cell death (membrane integrity loss). - Non-destructive to remaining viable cells.- Less sensitive for detecting apoptosis, which may not initially involve membrane rupture. - LDH in serum-containing media can contribute to background signal.
ATP-Based Assay (e.g., CellTiter-Glo®) Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.- Highly sensitive and rapid. - Amenable to high-throughput screening.- ATP levels can be influenced by cellular stress or metabolic alterations not directly related to cell death. - Reagents can be more expensive.

Experimental Data Summary

To illustrate the application of these assays, we present hypothetical IC50 (half-maximal inhibitory concentration) values for a series of novel compounds derived from this compound, tested against the A549 human lung carcinoma cell line.

Compound IDStructure ModificationMTT Assay IC50 (µM)LDH Assay EC50 (µM)ATP Assay IC50 (µM)
PZ-001 Phenyl substitution at C315.2> 5018.5
PZ-002 4-Fluorophenyl at C38.725.49.1
PZ-003 4-Methoxyphenyl at C322.1> 5025.8
PZ-004 Pyridinyl substitution at C55.412.86.2
Cisplatin (Positive Control)7.915.28.3

Note: The data presented in this table is for illustrative purposes and is not derived from actual experimental results on these specific, novel compounds.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

Materials:

  • 96-well microtiter plates

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel pyrazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the novel pyrazine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells.

Materials:

  • 96-well microtiter plates

  • A549 cells

  • Complete culture medium

  • Novel pyrazine compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed A549 cells as described for the MTT assay.

  • Treat the cells with serial dilutions of the novel pyrazine compounds for 48 hours.

  • Prepare controls: vehicle control, untreated control, and a maximum LDH release control (treat cells with lysis buffer 45 minutes before the assay endpoint).

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the EC50 values.

Visualizing Cellular Response and Experimental Design

To further elucidate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture A549 Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells for 48 hours seeding->treatment compound_prep Prepare serial dilutions of pyrazine derivatives compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh atp ATP Assay treatment->atp readout Measure Absorbance/ Luminescence mtt->readout ldh->readout atp->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50/EC50 calculation->ic50 apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

A Comparative Guide to Pyrazine-Based Inhibitors: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of potent and selective inhibitors for a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-based inhibitors targeting key proteins implicated in cancer and infectious diseases, supported by experimental data and detailed protocols.

Pyrazine-Based Kinase Inhibitors

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazine core has been successfully employed to develop potent inhibitors of several kinase families.

Aurora Kinase Inhibitors

Aurora kinases, particularly Aurora A and B, are key mitotic regulators and are attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have emerged as a prominent class of Aurora kinase inhibitors.

Structure-Activity Relationship (SAR) Summary:

The SAR studies of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors reveal several key features influencing their potency and selectivity:

  • Substitution at the 8-position: An amino group at this position is crucial for activity, forming a key hydrogen bond with the hinge region of the kinase.

  • Substitution at the 6-position: Aromatic rings, such as pyridine, at this position contribute to potency through interactions with the solvent-exposed region.

  • Substitution at the 3-position: Introduction of a chlorine atom at this position can enhance cellular potency.

  • N-phenyl group: The morpholino group on the N-phenyl ring is often optimal for achieving high potency.

CompoundR1R2Aurora A (IC50, nM)Aurora B (IC50, nM)HCT116 Cell Proliferation (GI50, nM)
1a HPyridin-3-yl1535150
1b ClPyridin-3-yl31250
1c HPhenyl45120>1000
1d ClPhenyl1040300

Experimental Protocol: Aurora Kinase A Inhibition Assay

A common method to determine the inhibitory activity of compounds against Aurora A kinase is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant human Aurora A kinase, and the substrate (e.g., Kemptide).

  • Initiation: Start the reaction by adding ATP to a final concentration that is approximately the Km value for Aurora A.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is subsequently used by luciferase to generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Aurora A in Mitosis

Aurora_A_Pathway G2_M G2/M Transition Aurora_A Aurora A Kinase G2_M->Aurora_A Activation PLK1 PLK1 Aurora_A->PLK1 Phosphorylation (Activation) Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Spindle Bipolar Spindle Assembly Aurora_A->Spindle TPX2 TPX2 TPX2->Aurora_A Binding & Activation CDC25 CDC25 PLK1->CDC25 Phosphorylation (Activation) CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Dephosphorylation (Activation) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->Aurora_A

Caption: Aurora A kinase signaling pathway in the G2/M phase of the cell cycle.

Casein Kinase 2 (CK2) Inhibitors

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. 2,6-disubstituted pyrazine derivatives have been investigated as CK2 inhibitors.[1]

Structure-Activity Relationship (SAR) Summary:

  • 2-position substituent: A (pyrrol-3-yl)acetic acid moiety at this position is generally favorable for potent inhibition.[1]

  • 6-position substituent: A monosubstituted aniline at this position enhances the inhibitory activity. The nature and position of the substituent on the aniline ring can fine-tune the potency.[1]

CompoundRCK2α (IC50, µM)CK2α' (IC50, µM)
2a 4-Chloroaniline0.50.8
2b 3-Chloroaniline1.22.5
2c Aniline5.89.1
2d 4-Methoxyaniline>10>10

Experimental Protocol: CK2 Inhibition Assay

A common in vitro assay for CK2 activity involves measuring the phosphorylation of a specific peptide substrate.

  • Reaction Mixture: Prepare a reaction mixture containing CK2 substrate peptide (e.g., RRRADDSDDDDD), [γ-³²P]ATP, and reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add serial dilutions of the pyrazine-based inhibitors to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding recombinant human CK2.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the paper using a scintillation counter.

  • Analysis: Determine the IC50 values from the dose-response curves.

Signaling Pathway: CK2 in Cell Survival

CK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT Activation CK2 CK2 AKT->CK2 Activation NF_kB NF-κB CK2->NF_kB Phosphorylation (Activation) Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->CK2

Caption: Role of CK2 in the PI3K/Akt/NF-κB cell survival signaling pathway.

Pyrazine-Based Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. Pyrazinamide (PZA), a pyrazine-containing drug, is a cornerstone of first-line TB therapy. This has spurred the development of novel pyrazine-based analogs with improved efficacy.

Structure-Activity Relationship (SAR) Summary:

For N-phenyl pyrazine-2-carboxamide derivatives, the following SAR has been observed:

  • Pyrazine Ring Substitution: The core pyrazine-2-carboxamide is essential for activity.

  • N-phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact antimycobacterial activity. Halogen substitutions, particularly iodine at the 3-position and trifluoromethyl at the 4-position, have shown to enhance activity.

CompoundRM. tuberculosis H37Rv (MIC, µg/mL)
Pyrazinamide-6.25
3a 4-CF₃<2
3b 2-Br, 3-CH₃<2
3c 3-I, 4-CH₃<2
3d 4-Cl25

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of pyrazine derivatives against M. tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:50 in Middlebrook 7H9 broth.

  • Compound Preparation: Serially dilute the test compounds in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include drug-free and bacteria-free controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow: Antitubercular Drug Discovery

TB_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR & Optimization Synthesis Synthesis of Pyrazine Analogs Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Assay (M. tuberculosis) Purification->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MIC_Assay->Cytotoxicity Select active compounds SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the discovery of new pyrazine-based antitubercular agents.

Pyrazine-Based Histone Acetyltransferase (HAT) Inhibitors

Histone acetyltransferases (HATs), such as p300 and CBP, are critical regulators of gene expression, and their dysregulation is implicated in cancer. 1,4-Pyrazine-containing compounds have been identified as novel inhibitors of p300/CBP HAT activity.[2][3]

Structure-Activity Relationship (SAR) Summary:

For 1,4-pyrazine-based p300/CBP inhibitors, the SAR highlights the following:

  • Core Scaffold: The 1,4-pyrazine ring is a key structural feature.

  • Substituents at 5- and 6-positions: Diphenyl substitution at these positions is common. Para-bromo substituents on these phenyl rings significantly enhance inhibitory activity.[3]

  • Piperidine Moiety: A piperidin-4-ylmethoxy group is often present, likely contributing to interactions with the enzyme.

CompoundRp300 HAT (IC50, µM)
4a H46.3
4b 4-Br5.7
4c 4-Cl8.9
4d 4-F15.2

Experimental Protocol: p300/CBP HAT Inhibition Assay

A common method to assess p300/CBP HAT activity is a radioactive filter binding assay.

  • Reaction Buffer: Prepare a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

  • Reaction Components: In a microcentrifuge tube, combine the reaction buffer, histone H3 or a peptide substrate, and [³H]-acetyl-CoA.

  • Inhibitor Addition: Add varying concentrations of the pyrazine-based inhibitor.

  • Enzyme Addition: Initiate the reaction by adding recombinant p300 or CBP.

  • Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).

  • Termination and Capture: Spot the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper to remove unincorporated [³H]-acetyl-CoA.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Signaling Pathway: p300/CBP in Transcriptional Activation

p300_CBP_Pathway Signal Cellular Signal (e.g., Growth Factor) TF Transcription Factor (e.g., p53, CREB) Signal->TF Activation p300_CBP p300/CBP TF->p300_CBP Recruitment to DNA Histones Histones (in Nucleosome) p300_CBP->Histones Acetylation (HAT activity) Transcription_Machinery Basal Transcription Machinery p300_CBP->Transcription_Machinery Co-activation Open_Chromatin Open Chromatin Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones Open_Chromatin->Transcription_Machinery Accessibility Gene_Expression Target Gene Expression Transcription_Machinery->Gene_Expression Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->p300_CBP

Caption: The role of p300/CBP in histone acetylation and transcriptional activation.

This guide provides a snapshot of the extensive research into pyrazine-based inhibitors. The versatility of the pyrazine scaffold continues to be explored, offering promising avenues for the development of novel therapeutics against a wide range of diseases. The presented SAR data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative analysis of synthetic routes to substituted pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key synthetic routes to substituted pyrazines, a class of heterocyclic compounds of significant interest in the pharmaceutical, flavor, and materials sciences. The following sections detail common synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the reaction workflows to aid in the selection and implementation of the most suitable method for a given application.

Introduction to Pyrazine Synthesis

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The pyrazine ring is a common scaffold in a variety of biologically active molecules and functional materials. The synthesis of substituted pyrazines can be broadly categorized into classical condensation reactions and more modern, often catalytic, approaches. This guide will focus on a comparative analysis of the following key synthetic routes:

  • Staedel-Rugheimer Pyrazine Synthesis

  • Gutknecht Pyrazine Synthesis

  • Condensation of 1,2-Dicarbonyls with 1,2-Diamines

  • Synthesis from α-Amino Ketones

  • Synthesis from Diaminomaleonitrile (DAMN)

  • Manganese-Catalyzed Dehydrogenative Coupling

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular substituted pyrazine is often dictated by the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes the key features and performance of the selected methods based on reported experimental data.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsTypical YieldsScope and Limitations
Staedel-Rugheimer α-Halo ketones, Ammonia1. Amination of α-halo ketone. 2. Dimerization of α-amino ketone. 3. Oxidation.ModerateA classic method, but can be limited by the availability of α-halo ketones and potential side reactions.
Gutknecht α-Keto-oximes or other α-ketoamine precursors1. Reduction of α-keto-oxime to α-amino ketone. 2. Self-condensation of the α-amino ketone. 3. Oxidation.Moderate to Good[1]A versatile method for the synthesis of symmetrically substituted pyrazines. The preparation of the α-amino ketone precursor is a key step.
Condensation 1,2-Dicarbonyls, 1,2-DiaminesOften one-pot, sometimes requiring a catalyst and subsequent oxidation.Good to ExcellentA straightforward and widely used method. The availability of substituted 1,2-dicarbonyls and 1,2-diamines determines the accessible products.
From α-Amino Ketones α-Amino ketonesSelf-condensation followed by oxidation.Good to Excellent[2]A direct route to symmetrically substituted pyrazines. The stability and isolation of the α-amino ketone can be challenging.
From DAMN Diaminomaleonitrile (DAMN), 1,2-DicarbonylsCondensation reaction, often in a suitable solvent.Good to ExcellentAn excellent method for the synthesis of pyrazine-2,3-dicarbonitriles, which are versatile intermediates for further functionalization.
Mn-Catalyzed Coupling 2-Amino alcoholsDehydrogenative self-coupling catalyzed by a manganese pincer complex.Good to Excellent[3]A modern, atom-economical method for the synthesis of 2,5-disubstituted pyrazines. Requires a specific catalyst.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Gutknecht Pyrazine Synthesis: General Procedure

The Gutknecht synthesis involves the cyclization of α-amino ketones, which can be produced by the reduction of isonitroso ketones. The resulting dihydropyrazines are then dehydrogenated.[1][4]

Step 1: Formation of the α-Amino Ketone. An α-oximino ketone is synthesized from a ketone by reaction with nitrous acid. This intermediate is then reduced to the corresponding α-amino ketone.

Step 2: Dimerization and Oxidation. The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine. This intermediate is then oxidized to the pyrazine using an oxidizing agent such as mercury(I) oxide or copper(II) sulfate, or in some cases, atmospheric oxygen.[1][4]

Condensation of a 1,2-Diketone with a 1,2-Diamine: Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol describes the synthesis of 2,3,5,6-tetramethylpyrazine from 2,3-butanedione and ethylenediamine.

  • Materials: 2,3-Butanedione (diacetyl), Ethylenediamine, Ethanol.

  • Procedure:

    • Dissolve 2,3-butanedione in ethanol in a round-bottom flask.

    • Slowly add an equimolar amount of ethylenediamine to the solution while stirring.

    • The reaction is often exothermic and may require cooling to maintain a moderate temperature.

    • After the addition is complete, the mixture is typically stirred for a period of time at room temperature or with gentle heating to ensure the formation of the dihydropyrazine intermediate.

    • The dihydropyrazine is then oxidized to 2,3,5,6-tetramethylpyrazine. This can be achieved by bubbling air through the reaction mixture, or by the addition of an oxidizing agent like manganese dioxide or copper(II) oxide.[5]

    • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or sublimation.

Synthesis from Diaminomaleonitrile (DAMN): Preparation of 2,3-Dicyano-5,6-diphenylpyrazine

This procedure outlines the synthesis of a dicyanopyrazine from diaminomaleonitrile and benzil.

  • Materials: Diaminomaleonitrile (DAMN), Benzil, Glacial Acetic Acid.

  • Procedure:

    • To a stirred solution of diaminomaleonitrile (1.0 mmol) in glacial acetic acid (10 mL), add benzil (1.0 mmol) at room temperature.

    • Stir the mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The crude product is then purified by crystallization from a suitable solvent, such as acetonitrile.

Manganese-Catalyzed Dehydrogenative Coupling: General Protocol

This modern approach provides access to 2,5-disubstituted pyrazines from 2-amino alcohols.[3]

  • Materials: 2-Amino alcohol, Manganese pincer complex catalyst, Base (e.g., potassium tert-butoxide), Toluene.

  • Procedure:

    • In a reaction vessel, combine the 2-amino alcohol, manganese pincer catalyst (typically 1-5 mol%), and a base in an anhydrous solvent such as toluene.

    • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 110 to 150 °C.

    • The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by standard workup procedures, which may include filtration, extraction, and purification by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Gutknecht_Synthesis ketone Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone Nitrous Acid amino_ketone α-Amino Ketone oximino_ketone->amino_ketone Reduction dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Dimerization pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Condensation_Synthesis dicarbonyl 1,2-Dicarbonyl condensation Condensation dicarbonyl->condensation diamine 1,2-Diamine diamine->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation

Caption: Workflow for Pyrazine Synthesis via Condensation.

DAMN_Synthesis damn Diaminomaleonitrile (DAMN) condensation Condensation damn->condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->condensation dicyanopyrazine Pyrazine-2,3-dicarbonitrile condensation->dicyanopyrazine

Caption: Workflow for Dicyanopyrazine Synthesis from DAMN.

Mn_Catalyzed_Synthesis cluster_conditions Reaction Conditions amino_alcohol 2-Amino Alcohol coupling Dehydrogenative Coupling amino_alcohol->coupling pyrazine 2,5-Disubstituted Pyrazine coupling->pyrazine catalyst Mn Pincer Catalyst catalyst->coupling base Base base->coupling

Caption: Workflow for Mn-Catalyzed Pyrazine Synthesis.

Conclusion

The synthesis of substituted pyrazines can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods such as the Gutknecht and condensation routes remain valuable for their simplicity and broad applicability. Modern catalytic methods, like the manganese-catalyzed dehydrogenative coupling, offer more atom-economical and sustainable alternatives. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of this important class of heterocyclic compounds.

References

Validating the Purity of Synthesized 3,5-dibromo-N,N-dimethylpyrazin-2-amine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 3,5-dibromo-N,N-dimethylpyrazin-2-amine, a key intermediate in pharmaceutical synthesis. We present a comparative analysis of a synthesized batch against a commercially available standard, utilizing High-Performance Liquid Chromatography (HPLC) for accurate purity determination. This document outlines the synthesis strategy, detailed experimental protocols, data presentation, and visual workflows to ensure reliable and reproducible results in your research and development endeavors.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Ensuring the purity of this intermediate is paramount for the successful development of novel therapeutics and other chemical entities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any impurities. This guide details a systematic approach to validate the purity of a laboratory-synthesized batch of this compound against a commercially available reference standard.

Synthesis of this compound

A plausible synthetic route for this compound involves the bromination of 2-(dimethylamino)pyrazine. A similar reaction, the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS), is a known high-yield procedure[1].

Proposed Synthesis Workflow:

start Start: 2-(dimethylamino)pyrazine reagents N-bromosuccinimide (NBS) Acetonitrile (solvent) start->reagents 1. Add reaction Bromination Reaction (Stirring at room temperature) reagents->reaction 2. Initiate workup Aqueous Work-up (e.g., Na2S2O3 wash) reaction->workup 3. Quench extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction 4. Isolate purification Purification (e.g., Column Chromatography) extraction->purification 5. Purify product Product: This compound purification->product 6. Obtain

Caption: Proposed synthesis workflow for this compound.

Comparative Purity Analysis by HPLC

To validate the purity of the synthesized compound, a comparative HPLC analysis is performed against a commercially available standard. A reference standard from a supplier such as Fluorochem, which indicates a purity of 95.0%, can be used for this purpose[2].

3.1. Experimental Protocol: HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of pyrazine derivatives[3][4]. The following protocol is a starting point and may require optimization for your specific instrumentation and synthesized material.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water[3].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm, as pyrazines typically show absorbance in this region[3].

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

3.2. Sample Preparation

  • Standard Solution: Accurately weigh approximately 1 mg of the this compound commercial standard and dissolve it in 10 mL of the mobile phase to prepare a stock solution of 100 µg/mL.

  • Synthesized Sample Solution: Prepare a solution of the synthesized this compound at the same concentration (100 µg/mL) in the mobile phase.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the standard solution and record the chromatogram.

  • Inject the synthesized sample solution and record the chromatogram.

  • For quantitative analysis, perform injections in triplicate for both the standard and the sample to ensure reproducibility.

HPLC Analysis Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) filter_std Filter Standard prep_std->filter_std prep_sample Prepare Synthesized Sample Solution (100 µg/mL) filter_sample Filter Synthesized Sample prep_sample->filter_sample inject_std Inject Standard Solution filter_std->inject_std inject_sample Inject Synthesized Sample filter_sample->inject_sample equilibrate Equilibrate HPLC System inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample record_rt Record Retention Times inject_std->record_rt inject_sample->record_rt calc_purity Calculate Purity record_rt->calc_purity record_area Record Peak Areas record_area->calc_purity compare Compare with Standard calc_purity->compare

Caption: Workflow for HPLC purity validation.

Data Presentation and Interpretation

The purity of the synthesized compound is determined by comparing its chromatogram with that of the commercial standard. The retention time of the major peak in the synthesized sample should match that of the standard. The purity is calculated based on the peak area percentage.

Table 1: Comparative HPLC Purity Analysis of this compound

SampleRetention Time (min)Peak Area (arbitrary units)Purity (%)
Commercial Standard e.g., 5.2e.g., 1,250,00095.0
Synthesized Batch 1 e.g., 5.2e.g., 1,300,000e.g., 98.5
Synthesized Batch 1 Impurity 1e.g., 3.8e.g., 15,000e.g., 1.1
Synthesized Batch 1 Impurity 2e.g., 6.5e.g., 5,000e.g., 0.4

Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.

Purity Calculation:

The purity of the synthesized sample can be calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Logical Relationship for Purity Validation:

synthesized_compound Synthesized This compound hplc_analysis HPLC Analysis synthesized_compound->hplc_analysis commercial_standard Commercial Standard (Reference) commercial_standard->hplc_analysis retention_time Retention Time Comparison hplc_analysis->retention_time peak_purity Peak Area Purity Calculation hplc_analysis->peak_purity purity_validation Purity Validated retention_time->purity_validation Matching RT peak_purity->purity_validation High Purity (%)

Caption: Logical flow for validating compound purity.

Conclusion

This guide provides a robust methodology for the synthesis and subsequent purity validation of this compound using HPLC. By following the detailed experimental protocols and data analysis procedures, researchers can confidently assess the quality of their synthesized material. The comparative approach against a commercial standard ensures the reliability of the purity data, which is critical for downstream applications in drug discovery and development. The provided workflows and data presentation formats offer a clear and structured approach to documenting and interpreting the experimental results.

References

Navigating Kinase Selectivity: A Comparative Guide to 3,5-Disubstituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a comparative analysis of 3,5-disubstituted pyrazine derivatives, a scaffold of significant interest in the development of targeted therapies. While specific cross-reactivity data for 3,5-dibromo-N,N-dimethylpyrazin-2-amine derivatives remain limited in publicly available literature, this guide draws upon research of structurally related pyrazine compounds to offer insights into their performance and selectivity as kinase inhibitors, with a focus on Aurora and Rho-associated protein kinases (ROCK).

The pyrazine core is a key pharmacophore in numerous kinase inhibitors, with substitutions at the 3 and 5 positions playing a crucial role in determining potency and selectivity.[1][2] The electronegative nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.[3] This guide will delve into the structure-activity relationships (SAR) of these derivatives and present available data on their cross-reactivity profiles.

Comparative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of representative 3,5-disubstituted pyrazine derivatives against their primary targets and a selection of off-target kinases. This data highlights the potential for achieving selectivity through targeted chemical modifications.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against Aurora Kinases

Compound IDR GroupAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Off-Target Kinase (IC₅₀, nM)Reference
12 PyrazoleData not specifiedData not specifiedData not specified[4]
15 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)Potent inhibitorData not specifiedData not specified[5]
28c Imidazo[4,5-b]pyridine derivative153050VEGFR1 (>80% inhibition at 1µM)[6]
40f Imidazo[4,5-b]pyridine derivative153050VEGFR1 (>80% inhibition at 1µM)[6]

Table 2: Inhibitory Activity of Pyrazine-2-carboxamide Derivatives against Tyrosine Kinases

Compound IDR GroupAXL (Inhibition % at 10 µM)TRKA (Inhibition % at 10 µM)Reference
3 N-(4-methylbenzyl)21Not specified[7]
4 N-phenyl4134[7]

Table 3: Inhibitory Activity of 2,3-Diaminopyrazine Derivatives against Rho Kinase (ROCK)

Compound IDR GroupROCK1 (IC₅₀, nM)ROCK2 (IC₅₀, nM)Reference
38 Structure not specifiedData not specifiedPotent inhibitor

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these pyrazine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase enzyme.

    • Kinase-specific substrate (e.g., a peptide or protein).

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).

    • Test compounds (3,5-disubstituted pyrazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (composition varies depending on the kinase).

    • Kinase reaction plates (e.g., 96-well format).

    • Phosphocellulose or other suitable filter membranes.

    • Scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In the reaction plate, add the kinase enzyme, the specific substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding the ATP solution. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer a portion of the reaction mixture onto the filter membrane. g. Wash the filter membranes to remove unincorporated [γ-³³P]ATP. h. Measure the radioactivity retained on the filters using a scintillation counter. i. Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). j. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Aurora Kinase Inhibition

This method assesses the ability of a compound to inhibit Aurora kinase activity within a cellular context.

  • Cell Culture:

    • Culture a suitable human cancer cell line (e.g., HCT116, HeLa) in appropriate growth medium.

  • Compound Treatment: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Western Blot Analysis: a. Lyse the treated cells to extract total proteins. b. Determine the protein concentration of the lysates. c. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for the phosphorylated form of an Aurora kinase substrate (e.g., phospho-Histone H3 (Ser10) for Aurora B). f. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). g. Detect the signal using a chemiluminescent substrate and image the blot. h. Quantify the band intensities to determine the level of substrate phosphorylation relative to a loading control (e.g., total Histone H3 or GAPDH).

Visualizing the Mechanisms

The following diagrams illustrate the general signaling pathway involving Aurora kinases and a typical experimental workflow for kinase inhibitor screening.

Aurora_Kinase_Signaling_Pathway cluster_0 Mitosis cluster_1 Inhibition Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Upstream_Signaling Upstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinases->Upstream_Signaling Aurora_A Aurora A Upstream_Signaling->Aurora_A Aurora_B Aurora B Upstream_Signaling->Aurora_B Centrosome_Maturation Centrosome Maturation Spindle Assembly Aurora_A->Centrosome_Maturation Chromosome_Segregation Chromosome Segregation Cytokinesis Aurora_B->Chromosome_Segregation Cell_Proliferation Cell Proliferation Centrosome_Maturation->Cell_Proliferation Chromosome_Segregation->Cell_Proliferation Pyrazine_Derivatives 3,5-Disubstituted Pyrazine Derivatives Pyrazine_Derivatives->Aurora_A Inhibit Pyrazine_Derivatives->Aurora_B Inhibit

Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition by Pyrazine Derivatives.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (Pyrazine Derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) Lead_Compounds->Selectivity_Profiling Selective_Leads Selective Lead Compounds Selectivity_Profiling->Selective_Leads Cell_Based_Assays Cell-Based Assays (Target Engagement) Selective_Leads->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Based_Assays->In_Vivo_Studies

Caption: General Experimental Workflow for Kinase Inhibitor Discovery and Profiling.

Conclusion

The 3,5-disubstituted pyrazine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. While direct cross-reactivity data for this compound derivatives is not extensively documented, the broader family of pyrazine derivatives has demonstrated significant potential in targeting key kinases such as Aurora and ROCK. The structure-activity relationship studies on related compounds indicate that modifications at the 3 and 5 positions are critical for achieving desired selectivity profiles. Further research focusing on systematic screening of this compound derivatives against a comprehensive kinase panel is warranted to fully elucidate their therapeutic potential and off-target effects. This guide serves as a foundational resource for researchers in this promising area of drug discovery.

References

Safety Operating Guide

Safe Disposal of 3,5-dibromo-N,N-dimethylpyrazin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 3,5-dibromo-N,N-dimethylpyrazin-2-amine, a halogenated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personnel safety and environmental protection. All chemical waste is regulated and requires proper handling through an established Environmental Health and Safety (EHS) program.[1]

Hazard Assessment and Classification

Key Hazard Considerations:

  • Toxicity: Many halogenated hydrocarbons exhibit moderate to high toxicity.[3]

  • Environmental Persistence: Halogenated organic compounds can be persistent environmental pollutants.[4]

  • Reactivity: While many highly halogenated compounds are not flammable, they can be reactive with certain materials like strong oxidizing and reducing agents, amines, and alkali metals.[3]

Required Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Eye Protection Splash-proof chemical safety goggles.
Hand Protection Nitrile gloves.
Body Protection A lab coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
Respiratory All handling of the compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[1][6]

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, tight-fitting lid.[6]

  • Ensure the container is clean and dry before adding any waste.

Step 2: Waste Collection

  • Carefully transfer the this compound waste into the designated container.

  • If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

  • For any materials used to clean up spills of this compound, such as absorbent pads or paper towels, these should also be collected and placed in the hazardous waste container.[7]

Step 3: Labeling the Waste Container

  • Immediately label the waste container with a hazardous waste tag provided by your EHS department.[1][7]

  • The label must include the following information in clear, legible English:

    • The words "Hazardous Waste".[1][6]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][6]

    • For mixtures, list all constituents and their approximate percentages.

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or responsible person.[1]

    • The laboratory location (building and room number).[1]

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

  • The storage area must be at or near the point of generation.[8]

  • Ensure the container is kept closed at all times except when adding waste.[6][9]

  • Segregate the halogenated waste from other incompatible waste streams, such as strong acids, bases, or oxidizers.[6]

Step 5: Arranging for Disposal

  • Once the container is full or you are ready for it to be removed, contact your institution's EHS or hazardous waste management office to schedule a pickup.[8]

  • Do not transport hazardous waste outside of your laboratory.[7]

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

    • For small spills within a chemical fume hood, use an appropriate spill kit with absorbent materials.

    • Collect all contaminated materials in a designated hazardous waste container and label it accordingly.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select and Prepare a Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Container in a Fume Hood container->transfer label Label Container with 'Hazardous Waste' and Full Chemical Name transfer->label store Store Sealed Container in Designated Satellite Accumulation Area label->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs end End: Waste Transferred to EHS for Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 3,5-dibromo-N,N-dimethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3,5-dibromo-N,N-dimethylpyrazin-2-amine. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Assessment
  • Acute oral toxicity : May be harmful if swallowed.[2][3]

  • Skin corrosion/irritation : May cause skin irritation.[1][2]

  • Serious eye damage/irritation : May cause serious eye damage or irritation.[1][2]

  • Respiratory irritation : May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant GlovesNitrile or Viton gloves are recommended. Double gloving may be appropriate.[4]
Lab CoatFully buttoned lab coat to prevent skin exposure.[1]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced.[1]

Operational and Disposal Plans

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood.[4]

  • Ensure adequate ventilation to minimize inhalation exposure.[1]

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent pads.

  • Weighing and Transferring : Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

  • In Case of a Spill :

    • Small spills : Absorb with an inert, dry material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Large spills : Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan
  • Waste Segregation : All waste containing this compound, including contaminated PPE and absorbent materials, must be collected as hazardous waste.

  • Halogenated Waste : This compound is a halogenated organic amine. It must be disposed of in a designated "halogenated waste" container, separate from non-halogenated waste.[5][6]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][4] Do not use metal containers for halogenated waste as they can corrode.[4][7]

  • Final Disposal : Arrange for pick-up and disposal through your institution's EHS office in accordance with all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer Compound prep_hood->handle_weigh Start Experiment handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_collect Collect in Labeled Halogenated Waste Container cleanup_ppe->disposal_collect disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_pickup Arrange for EHS Pick-up disposal_store->disposal_pickup

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.